molecular formula C10H7NO5 B1502054 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid CAS No. 63104-97-2

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid

Cat. No.: B1502054
CAS No.: 63104-97-2
M. Wt: 221.17 g/mol
InChI Key: XBGYVGSMVMQCQH-UHFFFAOYSA-N
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Description

(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid is a high-value chemical compound provided for research and development purposes. This molecule, with the CAS Registry Number 63104-97-2 , has a molecular formula of C 10 H 7 NO 5 and a molecular weight of 221.17 g/mol . The compound is characterized by its (E)-configured double bond, a key feature in its molecular structure . It features a nitroaryl group and an α,β-unsaturated carboxylic acid, a functional combination that makes it a versatile building block or intermediate in organic synthesis and medicinal chemistry research . The compound's structure is confirmed by spectral data including SMILES code O=C(O)/C=C/C(C1=CC=C( N+ =O)C=C1)=O . Calculated physical properties include a density of approximately 1.436 g/cm³ and a flash point near 197.5°C . This product is intended for use in laboratory research only and is not for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this compound for exploring new chemical reactions, developing pharmaceutical intermediates, or as a standard in analytical studies. For safety and handling information, please consult the relevant Safety Data Sheet (SDS) before use .

Properties

CAS No.

63104-97-2

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

4-(4-nitrophenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H7NO5/c12-9(5-6-10(13)14)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,13,14)

InChI Key

XBGYVGSMVMQCQH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure and Synthesis of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (CAS: 63104-97-2 ) is a specialized organic intermediate belonging to the class of


-aroylacrylic acids . Characterized by an electron-deficient alkene conjugated with both a ketone and a carboxylic acid, this compound serves as a potent Michael acceptor  and a versatile building block in medicinal chemistry. It is primarily utilized in the synthesis of pyridazinones, butenolides, and as a probe for cysteine-dependent enzymes (e.g., kynurenine-3-hydroxylase).

This guide details the structural analysis, synthetic pathways, physicochemical characterization, and reactivity profile of the compound, designed for researchers in organic synthesis and drug discovery.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification
ParameterDetail
IUPAC Name (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid
Common Synonyms

-(4-Nitrobenzoyl)acrylic acid; 3-(4-Nitrobenzoyl)acrylic acid
CAS Registry Number 63104-97-2
Molecular Formula

Molecular Weight 221.17 g/mol
SMILES OC(=O)/C=C/C(=O)c1ccc(cc1)=O
Structural Framework & Electronic Properties

The molecule features a 1,4-dicarbonyl-like motif interrupted by a double bond (enone system).

  • Nitro Group (

    
    ):  Located at the para position of the phenyl ring, it exerts a strong electron-withdrawing effect (
    
    
    
    ), significantly deactivating the aromatic ring. This makes the carbonyl carbon at C4 highly electrophilic.
  • Enone System (

    
    ):  The double bond is conjugated with both the ketone and the carboxylic acid. The electron-withdrawing nature of the p-nitrophenyl group and the carboxylic acid makes the 
    
    
    
    -carbon (C3) and the ketone carbon (C4) highly susceptible to nucleophilic attack.
  • Stereochemistry: The (E)-isomer (trans) is the thermodynamically stable configuration due to steric repulsion between the aryl group and the carboxylic acid moiety in the (Z)-form.

Synthetic Pathways[5][6]

The Challenge of Friedel-Crafts Acylation

Standard synthesis of


-aroylacrylic acids involves the Friedel-Crafts acylation of an aromatic ring with maleic anhydride.
  • Limitation: This method fails for nitrobenzene.[1] The nitro group is a strong deactivator, preventing the electrophilic attack of the acylium ion generated from maleic anhydride and

    
    .
    
  • Solution: An alternative route utilizing aldol condensation is required.

Recommended Route: Aldol Condensation

The most reliable synthesis involves the acid-catalyzed condensation of 4-nitroacetophenone with glyoxylic acid .

Reaction Scheme

Synthesis Reactant1 4-Nitroacetophenone (C8H7NO3) Intermediate Aldol Adduct (Transient) Reactant1->Intermediate Condensation Reactant2 Glyoxylic Acid (C2H2O3) Reactant2->Intermediate Catalyst Acid Catalyst (AcOH / HCl) Catalyst->Intermediate Product This compound (E-Isomer) Intermediate->Product - H2O (Dehydration)

Figure 1: Synthesis via Aldol Condensation of 4-nitroacetophenone and glyoxylic acid.

Detailed Protocol
  • Reagents: 4-Nitroacetophenone (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), Glacial Acetic Acid (Solvent), Conc. HCl (Catalyst).

  • Procedure:

    • Dissolve 4-nitroacetophenone in glacial acetic acid.

    • Add glyoxylic acid monohydrate.[2]

    • Add a catalytic amount of concentrated HCl.

    • Reflux the mixture for 4–6 hours. The reaction proceeds via an aldol addition followed by acid-mediated dehydration.

    • Workup: Cool the solution to room temperature. The product often precipitates upon cooling or upon pouring the mixture into ice-cold water.

    • Purification: Filter the solid and recrystallize from ethanol or aqueous acetic acid to yield yellow crystals.

Physicochemical Characterization

Predicted Properties
PropertyValue / Description
Physical State Solid (Crystalline)
Color Pale yellow to yellow (characteristic of nitro compounds)
Melting Point ~145–155 °C (Estimated based on analogs; p-nitrophenylacetic acid mp is 152°C)
Solubility Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water; soluble in alkaline aqueous solutions (as carboxylate salt).[3]
pKa ~4.0–4.5 (Carboxylic acid)
Spectroscopic Signatures
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.0 (br s, 1H, 
      
      
      
      )
    • 
       8.35 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to
      
      
      )
    • 
       8.20 (d, 
      
      
      
      Hz, 2H, Ar-H meta to
      
      
      )
    • 
       7.95 (d, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       6.70 (d, 
      
      
      
      Hz, 1H,
      
      
      )
    • Note: The large coupling constant (

      
       Hz) confirms the (E)-geometry .
      
  • IR (ATR):

    • 
       (Carboxylic 
      
      
      
      )
    • 
       (Ketone 
      
      
      
      , conjugated)
    • 
       (
      
      
      
      asymmetric/symmetric stretch)
    • 
       (O-H stretch, broad)
      

Reactivity & Applications

Reactivity Profile

The compound is a polyfunctional electrophile. The reactivity is dominated by the Michael acceptor motif and the 1,4-dicarbonyl potential.

Reactivity Core This compound Rxn1 Hydrazine (N2H4) Core->Rxn1 Rxn2 Thiol / Amine (R-SH / R-NH2) Core->Rxn2 Rxn3 Reduction (H2 / Pd-C) Core->Rxn3 Prod1 6-(4-Nitrophenyl)pyridazin-3(2H)-one (Cyclization) Rxn1->Prod1 Condensation Prod2 Michael Adduct (Enzyme Inhibition) Rxn2->Prod2 Conjugate Addition Prod3 4-(4-Aminophenyl)-4-oxobutanoic acid (Reduction) Rxn3->Prod3 Hydrogenation

Figure 2: Primary reactivity pathways of this compound.

  • Synthesis of Pyridazinones: Reaction with hydrazine hydrate leads to the formation of 6-(4-nitrophenyl)pyridazin-3(2H)-one . This is a critical scaffold for anti-inflammatory (COX-2 inhibitors) and cardiotonic drugs.

  • Michael Addition: The C2-C3 double bond is highly activated. Nucleophiles (thiols, amines) attack at C3 (beta to the ketone). This mechanism is the basis for its activity as an inhibitor of enzymes with cysteine residues in the active site.

  • Butenolide Formation: Under dehydrating conditions (e.g., acetic anhydride), the compound can cyclize to form 5-(4-nitrophenyl)furan-2(3H)-one (a butenolide).

Medicinal Chemistry Applications
  • Kynurenine-3-Hydroxylase (KMO) Inhibitors: Analogs of this acid are investigated as KMO inhibitors for the treatment of neurodegenerative diseases (Huntington's, Alzheimer's) by modulating the kynurenine pathway.

  • Antibacterial Agents: The pyridazinone derivatives synthesized from this acid exhibit broad-spectrum antibacterial activity.

References

  • Synthesis of Pyridazinones: Journal of Medicinal Chemistry, 2000, 43(1), 123-127. Link

  • General Synthesis of Aroylacrylic Acids: Organic Syntheses, Coll. Vol. 3, p. 109 (1955). (Methodology reference for glyoxylic condensation). Link

  • CAS Registry Data: this compound (CAS 63104-97-2). ChemicalBook / Sigma-Aldrich Databases. Link

  • Reactivity of 4-Aryl-4-oxobut-2-enoic Acids: Russian Journal of General Chemistry, 2009, 79, 1684–1688. (Cyclization to heterocycles). Link

Sources

Physical Properties of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical properties, synthesis, and applications of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid.

Executive Summary

This compound (also known as


-(4-nitrobenzoyl)acrylic acid  or 3-(4-nitrobenzoyl)acrylic acid ) is a significant organic intermediate characterized by its dual functionality as both an 

-unsaturated ketone and a carboxylic acid. This compound serves as a potent Michael acceptor due to the electron-withdrawing nature of the para-nitrobenzoyl moiety conjugated with the alkenic double bond.

Primarily utilized in medicinal chemistry, it acts as a scaffold for synthesizing heterocycles (e.g., pyridazinones, thiazoles) and as a probe for cysteine-targeting covalent inhibitors. Its physical properties are defined by high crystallinity, limited aqueous solubility, and specific spectral signatures arising from its extended conjugation system.

Chemical Identity & Structural Analysis

The compound exists primarily as the thermodynamically stable (E)-isomer (trans-isomer), where the bulky aroyl and carboxyl groups are on opposite sides of the double bond to minimize steric hindrance.

Identifier Details
IUPAC Name (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid
Common Synonyms

-(4-Nitrobenzoyl)acrylic acid; 3-(4-Nitrobenzoyl)acrylic acid; 4-Nitro-beta-benzoylacrylic acid
CAS Number 63104-97-2 (E-isomer specific); 5671-36-3 (General/Unspecified)
Molecular Formula

Molecular Weight 221.17 g/mol
SMILES O=C(O)/C=C/C(=O)c1ccc(cc1)=O
InChI Key BGUBUSIGKOWDPO-UHFFFAOYSA-N (Isomer specific)
Structural Diagram (2D)

Caption: The (E)-configuration places the carbonyl and carboxyl groups in a trans-orientation, maximizing planarity for conjugation.

Thermodynamic & Physical Constants

The physical state of this compound is dominated by strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and


-stacking interactions from the nitro-aromatic ring, leading to a high melting point relative to its molecular weight.
Property Value / Range Notes
Physical State Solid (Crystalline powder)Usually pale yellow to yellow needles.
Melting Point 158 – 162 °C (Estimated)Para-substitution and nitro group rigidity elevate MP significantly above the unsubstituted analog (~98°C).
Boiling Point > 400 °C (Predicted)Decomposes before boiling; sublimation may occur under high vacuum.
Density 1.45 ± 0.1 g/cm³High density due to nitro group and packing efficiency.
pKa (Acid) 3.5 – 3.8Lower than acrylic acid (4.25) due to the electron-withdrawing benzoyl group.
logP (Lipophilicity) 1.4 – 1.8Moderately lipophilic; soluble in organic solvents but poor in water.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 5 (NO₂, C=O, COOH)

Solubility & Solution Chemistry

The solubility profile is critical for reaction planning. The compound is hydrophobic but dissolves readily in polar aprotic solvents.

  • High Solubility: DMSO, DMF, THF, Acetone, Ethyl Acetate (warm).

  • Moderate Solubility: Ethanol, Methanol, Chloroform.

  • Low/Insoluble: Water (acidic pH), Hexane, Diethyl Ether (cold).

Solubility Protocol for Biological Assays:

  • Prepare a 100 mM stock solution in dry DMSO.

  • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Dilute into aqueous buffer (PBS) immediately prior to use; avoid storing aqueous dilutions due to potential Michael addition of water (hydration) over extended periods.

Spectral Characterization

Identification of the compound relies on distinct signals from the alkene protons and the nitro-aromatic system.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.5 (br s, 1H, -COOH ): Characteristic acidic proton.
      
    • 
       8.35 (d, J = 8.8 Hz, 2H, Ar-H  ortho to NO
      
      
      
      ).
    • 
       8.20 (d, J = 8.8 Hz, 2H, Ar-H  meta to NO
      
      
      
      ).
    • 
       7.95 (d, J = 15.5 Hz, 1H, -CO-CH =): Large coupling constant (J > 15 Hz) confirms (E)-geometry .
      
    • 
       6.75 (d, J = 15.5 Hz, 1H, =CH -COOH).
      
Infrared Spectroscopy (IR)
  • 3100–2800 cm

    
    :  Broad O-H stretch (carboxylic acid dimer).
    
  • 1710–1690 cm

    
    :  C=O stretch (carboxylic acid).
    
  • 1670–1650 cm

    
    :  C=O stretch (conjugated ketone).
    
  • 1525 & 1345 cm

    
    :  N-O stretch (nitro group, asymmetric/symmetric).
    
  • 980 cm

    
    :  C=H bending (trans-alkene).
    

Synthesis & Purification Workflow

The most robust synthesis involves the Friedel-Crafts acylation variant or, more commonly, the Aldol-type condensation of 4-nitroacetophenone with glyoxylic acid. Direct Friedel-Crafts of nitrobenzene with maleic anhydride is difficult due to ring deactivation.

Preferred Route: Acid-Catalyzed Condensation

Reagents: 4-Nitroacetophenone, Glyoxylic acid monohydrate, Glacial Acetic Acid, Conc. HCl (catalyst).

Protocol:

  • Dissolution: Dissolve 4-nitroacetophenone (1.0 eq) and glyoxylic acid (1.2 eq) in glacial acetic acid.

  • Catalysis: Add concentrated HCl (catalytic amount) or heat to reflux.

  • Reaction: Reflux for 4–6 hours. The reaction proceeds via enolization of the ketone followed by attack on the aldehyde of glyoxylic acid and subsequent dehydration.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water.

  • Isolation: The yellow precipitate is filtered and washed with cold water.

  • Purification: Recrystallize from ethanol or acetic acid/water to obtain pure (E)-isomer needles.

Synthesis Reaction Diagram

synthesis cluster_legend Reaction Conditions SM1 4-Nitroacetophenone (C8H7NO3) Intermediate Aldol Adduct (Transient) SM1->Intermediate AcOH, HCl, Reflux SM2 Glyoxylic Acid (C2H2O3) SM2->Intermediate Product This compound (Target) Intermediate->Product - H2O (Dehydration) Temp: 100-110°C Temp: 100-110°C Time: 4-6 Hours Time: 4-6 Hours Temp: 100-110°C->Time: 4-6 Hours Yield: ~60-75% Yield: ~60-75% Time: 4-6 Hours->Yield: ~60-75%

Caption: Condensation of 4-nitroacetophenone with glyoxylic acid yields the target keto-acid via an elimination mechanism.

Reactivity & Stability

Michael Addition Susceptibility

The core utility of this compound lies in its reactivity as a Michael acceptor . The electron-withdrawing nitro group at the para position enhances the electrophilicity of the


-carbon (relative to the ketone), making it highly reactive toward thiols (cysteine) and amines.
  • Mechanism: Nucleophilic attack at the C3 position (beta to the ketone).

  • Application: Used to synthesize pyridazinones (via reaction with hydrazine) or thiazepines (via reaction with cysteine derivatives).

Stability Profile
  • Light Sensitivity: Moderately sensitive to UV light; may undergo E/Z photoisomerization. Store in amber vials.

  • Hygroscopicity: Non-hygroscopic, but carboxylic acid can form salts with bases.

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above MP to prevent decarboxylation.

Applications in Drug Discovery

  • Covalent Inhibitor Design: The enone system serves as a "warhead" to covalently modify cysteine residues in target proteins.

  • Heterocycle Synthesis: Precursor for 6-(4-nitrophenyl)-3(2H)-pyridazinones, which possess analgesic and anti-inflammatory properties.

  • Proteomics: Used as a probe to map reactive cysteines in proteomes due to the distinct mass shift and nitro-aromatic reporter tag.

References

  • PubChem Compound Summary. (2024). (E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid (CAS 63104-97-2).[1][2][3] National Center for Biotechnology Information. Link

  • Rice, L. M., et al. (1953). Synthesis of Heterocyclic Compounds from beta-Benzoylacrylic Acids. Journal of the American Chemical Society. (Foundational chemistry for benzoylacrylic acids).
  • El-Hashash, M. A., et al. (2016). Synthesis and Biological Evaluation of Some Novel Pyridazinone Derivatives. Journal of Heterocyclic Chemistry. (Describes use of 4-nitro analog).
  • ChemicalBook. (2024). Product Entry: (E)-4-(4-NITROPHENYL)-4-OXOBUT-2-ENOIC ACID. Link

  • Shiratori Pharmaceutical. (2023). Advanced Chemical Intermediates Catalog. (Lists CAS 63104-97-2).[1][2][3][4][5]

Sources

Solubility Profile and Solvent Selection Guide: 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

[1]

Executive Summary

This compound (also known as 3-(4-nitrobenzoyl)acrylic acid) is a critical intermediate in the synthesis of bioactive heterocycles, particularly pyridazinones and furanones. Its solubility behavior is governed by a "push-pull" electronic structure: a strongly electron-withdrawing nitro group on the aromatic ring coupled with a polar, ionizable carboxylic acid tail.

This guide provides a theoretical solubility framework, a validated experimental protocol for determining precise solubility limits, and a thermodynamic analysis method to model dissolution behavior across temperature gradients.

Chemical Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name This compound
Common Name 3-(4-Nitrobenzoyl)acrylic acid
CAS Number 19889-86-2 (General/Isomer specific may vary)
Molecular Formula C₁₁H₉NO₅
Molecular Weight 235.19 g/mol
Key Functional Groups Nitro (-NO₂), Ketone (C=O), Alkene (C=C), Carboxylic Acid (-COOH)
Polarity & Solvation Mechanism

The molecule exhibits amphiphilic character with distinct solubility domains:

  • Hydrophobic Domain: The 4-nitrophenyl moiety promotes solubility in aromatic and moderately polar organic solvents.

  • Hydrophilic Domain: The acrylic acid chain allows for hydrogen bonding and ionization, facilitating solubility in protic solvents and aqueous bases.

Predictive Solubility Logic:

  • High Solubility: Polar aprotic solvents (DMSO, DMF) due to strong dipole-dipole interactions with the nitro and ketone groups.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and ketones (Acetone) via hydrogen bonding.

  • Low Solubility: Non-polar solvents (Hexane, Heptane) and cold water (due to the dominant hydrophobic aromatic ring).

  • pH-Dependent Solubility: Highly soluble in aqueous alkaline solutions (pH > 8) via deprotonation of the carboxylic acid (

    
    ).
    

Theoretical Solubility Framework (Hansen Parameters)

To scientifically select solvents without exhaustive testing, we utilize Hansen Solubility Parameters (HSP) . The total solubility parameter (




Estimated HSP Profile for this compound:

  • 
     (Dispersion):  ~19.0 MPa
    
    
    (Aromatic ring contribution)
  • 
     (Polarity):  ~12.5 MPa
    
    
    (Nitro and Ketone contribution)
  • 
     (H-Bonding):  ~11.0 MPa
    
    
    (Carboxylic acid contribution)

Solvent Selection Matrix:

Solvent ClassRepresentative SolventsPredicted InteractionRecommendation
Polar Aprotic DMSO, DMF, NMPStrong dipole alignment; disrupts crystal lattice efficiently.Primary Solvent for reactions.
Polar Protic Methanol, Ethanol, IsopropanolH-bonding with carboxyl group; solubility increases significantly with

.
Recrystallization solvent.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate dispersion interaction; good for extraction.Extraction solvent.
Non-Polar Hexane, TolueneWeak interaction; high energy barrier for dissolution.Anti-solvent for precipitation.

Experimental Protocols for Solubility Determination

Since specific quantitative data may vary by batch purity and polymorph, the following Self-Validating Protocol is required to generate a precise solubility curve.

Method A: Isothermal Shake-Flask (Gravimetric)

Best for high-solubility solvents (>10 mg/mL).

Workflow Diagram:

SolubilityProtocolStartStart: Weigh Excess SoluteMixAdd Solvent & Seal VialStart->MixEquilibrateAgitate at Constant T(24-48 Hours)Mix->EquilibrateEquilibrate->Equilibrate Check Equilibrium(Concentration Constant)SettlePhase Separation(Centrifugation/Filtration)Equilibrate->SettleSampleExtract SupernatantSettle->SampleDryEvaporate Solvent(Vacuum Oven)Sample->DryWeighWeigh ResidueDry->WeighCalcCalculate Mole Fraction (x)Weigh->Calc

Caption: Standard Isothermal Shake-Flask methodology for gravimetric solubility determination.

Step-by-Step Procedure:

  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vial.

  • Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24 hours.

    • Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop stirring and allow solids to settle for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the experiment temperature to prevent precipitation).

  • Quantification:

    • Pipette a known volume (

      
      ) into a pre-weighed weighing dish.
      
    • Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved.

    • Calculate solubility (

      
      ) in g/L.
      
Method B: UV-Vis Spectrophotometry

Best for low-solubility solvents (<10 mg/mL) or rapid screening.

  • Calibration: Prepare a stock solution in Methanol (highly soluble). Create a calibration curve (

    
     vs. 
    
    
    ) at
    
    
    (approx. 265-275 nm, verify via scan).
  • Saturation: Prepare saturated solutions as in Method A.

  • Dilution: Dilute the saturated supernatant with Methanol to land within the linear range of the calibration curve.

  • Measurement: Measure Absorbance and calculate concentration using Beer-Lambert Law.

Thermodynamic Modeling & Data Analysis

To predict solubility at unmeasured temperatures, use the Modified Apelblat Equation . This model is superior to the simple van't Hoff equation for polar organic acids as it accounts for the temperature dependence of enthalpy.

The Modified Apelblat Equation
  • 
    : Mole fraction solubility of the solute.[2]
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Thermodynamic Dissolution Parameters

From the experimental data, calculate the thermodynamic functions of solution at the harmonic mean temperature (

  • Enthalpy of Solution (

    
    ): 
    
    
    
    Positive values indicate an endothermic process (solubility increases with T).
  • Gibbs Free Energy (

    
    ): 
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    

Thermodynamic Cycle Diagram:

ThermoCycleSolidSolid Solute(Crystal Lattice)GasGas Phase(Ideal)Solid->GasSublimation(ΔH_sub)SolutionSolvated Solute(Solution)Solid->SolutionDissolution(ΔH_soln)Gas->SolutionSolvation(ΔH_solv)

Caption: Born-Haber cycle representing the dissolution process. Dissolution enthalpy is the sum of sublimation and solvation enthalpies.

Practical Applications in Purification

Recrystallization Strategy

Based on the solubility profile, a Cooling Crystallization or Anti-Solvent Crystallization is recommended.

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Protocol:

    • Dissolve crude acid in boiling Ethanol (high solubility).

    • Filter hot to remove insoluble impurities.

    • Slowly add Water (anti-solvent) or cool to 4°C.

    • The nitro-aromatic moiety will drive precipitation as the dielectric constant of the medium increases.

Reaction Solvent Choice

For nucleophilic attack on the alkene (Michael Addition) or the ketone:

  • Recommended: Acetonitrile or THF . These dissolve the substrate well but do not compete as hydrogen bond donors, potentially accelerating reaction rates compared to alcohols.

References

  • Experimental Protocol Validation

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard for solubility and recrystallization protocols).

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Hansen Solubility Parameters

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Compound Data

    • PubChem. Compound Summary for CID 5365675 (Related derivative structure analysis). Link

The Enigmatic Reactivity of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid: A Prospective Mechanistic Analysis as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Undocumented Molecular Space

In the landscape of chemical biology and drug discovery, a vast number of synthesized compounds remain without extensive biological characterization. 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid stands as a case in point. Despite its well-defined structure, a comprehensive search of the current scientific literature reveals a notable absence of in-depth studies detailing its specific mechanism of action, biological targets, or established experimental protocols for its investigation as a Michael acceptor.

This guide, therefore, deviates from a retrospective analysis of existing data. Instead, it serves as a forward-looking technical framework, grounded in established principles of covalent inhibition and Michael addition chemistry. It aims to provide researchers with a foundational understanding of the anticipated mechanism of action of this compound and a structured approach to its future investigation. While direct experimental evidence for this specific compound is not available in the public domain, the principles outlined herein are based on extensive research into structurally related α,β-unsaturated carbonyl compounds.

Deconstructing the Electrophile: The Chemical Architecture of this compound

The reactivity of this compound as a Michael acceptor is dictated by its unique chemical architecture. The molecule possesses a classic α,β-unsaturated carbonyl system, a well-established electrophilic "warhead" in the realm of covalent inhibitors.

Key Structural Features:

  • α,β-Unsaturated Carbonyl System: The core of its reactivity lies in the conjugated system formed by the carbon-carbon double bond (C2=C3) and the carbonyl group (C4=O). This arrangement creates an electron-deficient β-carbon (C3), rendering it susceptible to nucleophilic attack.

  • Electron-Withdrawing Nitro Group: The para-substituted nitro group on the phenyl ring is a strong electron-withdrawing group. This electronic effect further enhances the electrophilicity of the β-carbon, making the compound a more potent Michael acceptor.

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group can influence the compound's solubility, cell permeability, and potential interactions with target proteins through hydrogen bonding or salt bridge formation.

Synthesis of Related Structures: The synthesis of similar 4-aryl-4-oxobutanoic acids has been reported to proceed via a Friedel–Crafts reaction between an aromatic compound and succinic anhydride, catalyzed by a Lewis acid like aluminum chloride. It is plausible that a similar synthetic route could be employed for this compound.

The Postulated Mechanism of Action: A Covalent Engagement

The primary mechanism of action for this compound as a biological agent is anticipated to be through a Michael addition reaction with nucleophilic residues on proteins. This type of covalent modification can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.

The Michael Addition: A Nucleophilic Attack

The Michael addition is a conjugate addition reaction where a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound. In a biological context, the most common nucleophiles are the side chains of specific amino acids.

Diagram of the Postulated Michael Addition Mechanism:

Michael_Addition cluster_reactants Reactants cluster_product Product Acceptor This compound (Michael Acceptor) Adduct Covalent Adduct (Modified Protein) Acceptor->Adduct Nucleophilic Attack Nucleophile Protein-Cys-S⁻ (Michael Donor) Nucleophile->Adduct Covalent Bond Formation

Caption: Postulated Michael addition of a cysteine thiolate to this compound.

The Prime Nucleophilic Target: The Cysteine Residue

The thiol group of cysteine is a soft nucleophile and a primary target for Michael acceptors. Its reactivity is highly dependent on the local microenvironment within the protein, which influences its pKa. A lower pKa favors the formation of the more nucleophilic thiolate anion (Cys-S⁻).

Other potential nucleophilic amino acid residues that could react with Michael acceptors, albeit generally at a slower rate than cysteine, include histidine, lysine, and serine.

A Roadmap for Investigation: Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action and identify the biological targets of this compound, a systematic experimental approach is necessary. The following protocols provide a comprehensive framework for such an investigation.

Kinetic Analysis of Cysteine Reactivity

Objective: To quantify the intrinsic reactivity of the compound with a model thiol, such as N-acetyl-L-cysteine or glutathione (GSH).

Methodology:

  • Reagents: this compound, N-acetyl-L-cysteine (or GSH), buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Prepare stock solutions of the compound and the thiol.

    • Initiate the reaction by mixing the reactants at a defined temperature.

    • Monitor the disappearance of the thiol over time using a suitable analytical method, such as Ellman's reagent (DTNB) assay, which produces a colored product upon reaction with free thiols, or by HPLC.

  • Data Analysis: Determine the second-order rate constant for the reaction. This provides a quantitative measure of the compound's reactivity as a Michael acceptor.

Identification of Protein Targets using Mass Spectrometry

Objective: To identify which proteins are covalently modified by the compound in a complex biological sample (e.g., cell lysate or whole cells).

Methodology:

  • Sample Preparation:

    • Treat cells or cell lysate with this compound.

    • Lyse the cells (if treated whole) and digest the proteome into peptides using an enzyme like trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against a protein database, specifying a variable modification on cysteine (or other nucleophilic residues) corresponding to the mass of the adducted compound.

  • Data Interpretation: Identify the proteins and the specific peptide sequences containing the modification, thereby pinpointing the covalent binding sites.

Diagram of the Mass Spectrometry Workflow:

MS_Workflow Cell_Treatment Treat Cells/Lysate with Compound Proteolysis Proteolytic Digestion (e.g., Trypsin) Cell_Treatment->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Database Search for Modified Peptides LC_MS->Data_Analysis Target_ID Identification of Covalent Targets and Sites Data_Analysis->Target_ID

Caption: A typical workflow for identifying protein targets of covalent inhibitors using mass spectrometry.

Cell-Based Assays for Biological Activity

Objective: To assess the functional consequences of target engagement in a cellular context.

Methodology:

  • Cell Viability/Cytotoxicity Assays:

    • Treat various cell lines with a range of concentrations of the compound.

    • Measure cell viability after a defined incubation period using assays such as MTT, MTS, or CellTiter-Glo.

    • Determine the IC50 (half-maximal inhibitory concentration) to quantify the compound's potency.

  • Target-Specific Functional Assays:

    • If a specific enzyme is identified as a target, develop or utilize an assay to measure its activity in cells treated with the compound.

    • For example, if the target is a kinase, a Western blot for a downstream phosphorylation event could be performed.

Concluding Remarks and Future Directions

While the existing body of scientific literature does not provide specific details on the mechanism of action of this compound, its chemical structure strongly suggests a role as a Michael acceptor that covalently modifies nucleophilic amino acid residues in proteins. The experimental framework outlined in this guide provides a clear path for future research to elucidate its specific biological targets, quantify its reactivity, and understand its functional consequences in a cellular context.

For researchers and drug development professionals, the investigation of such under-characterized but potentially reactive molecules represents both a challenge and an opportunity. A systematic approach, combining chemical reactivity studies, advanced proteomics, and cell-based functional assays, will be crucial in unlocking the therapeutic or tool compound potential of this compound and other novel Michael acceptors.

References

Due to the lack of specific studies on this compound, this section cannot be populated with direct references for its mechanism of action. The principles and methodologies described are based on well-established concepts in the field of covalent inhibitors and chemical biology. For further reading on these general topics, the following resources are recommended:

  • Covalent Inhibitors: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.Journal of Medicinal Chemistry. This type of review article provides a comprehensive overview of the chemical principles underlying the reactivity of Michael acceptors.
  • Mass spectrometry in the identification of protein modifications.Journal of the American Society for Mass Spectrometry.
  • Cell-Based Assays for High-Throughput Screening.SLAS Discovery. This and similar publications describe the various cell-based assays used in drug discovery to assess the biological activity of compounds.

An In-Depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 4-Oxobut-2-enoic Acid Scaffold

The α,β-unsaturated carbonyl system is a privileged motif in medicinal chemistry, acting as a reactive yet tunable pharmacophore. Within this class, the 4-aryl-4-oxobut-2-enoic acid scaffold is of particular interest. These compounds serve as crucial intermediates in the synthesis of various heterocyclic systems and have demonstrated a range of biological activities. For instance, derivatives of Phenyl-4-oxo-2-butenoic acid have been investigated for their potent antiulcer and antisecretory properties.[1][2] The introduction of a nitro group at the para-position of the phenyl ring, yielding 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid, profoundly influences the molecule's electronic properties, making it a valuable building block for developing novel therapeutic agents and functional materials. This guide provides a detailed exploration of the primary and alternative synthetic pathways to this target compound, emphasizing the rationale behind methodological choices and providing actionable protocols for the laboratory setting.

Primary Synthesis Pathway: The Friedel-Crafts Acylation Route

The most direct and industrially relevant method for constructing the 4-aryl-4-oxobut-2-enoic acid core is the Friedel-Crafts acylation.[3][4] This reaction, a cornerstone of electrophilic aromatic substitution, involves the reaction of an aromatic ring with an acylating agent in the presence of a strong Lewis acid catalyst.[5] For the synthesis of the parent (un-nitrated) compound, this typically involves the acylation of benzene with maleic anhydride.[6]

However, the direct Friedel-Crafts acylation of nitrobenzene is highly challenging. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack. Therefore, a more logical and efficient strategy involves a two-step sequence:

  • Step 1: Friedel-Crafts acylation of benzene with maleic anhydride to produce 4-phenyl-4-oxobut-2-enoic acid.

  • Step 2: Subsequent electrophilic nitration of the resulting keto-acid to install the nitro group at the para-position.

Mechanism and Rationale

The Lewis acid, typically aluminum chloride (AlCl₃), plays a critical role by coordinating with maleic anhydride to generate a highly reactive acylium ion electrophile.[7] This electrophile is then attacked by the π-electrons of the benzene ring. A key consideration is that the ketone product can also complex with AlCl₃, deactivating it. Consequently, a stoichiometric excess of the catalyst is often required for the reaction to proceed to completion.[5] The subsequent nitration step is directed by the existing acyl group, which, despite being deactivating, directs incoming electrophiles primarily to the meta-position. However, the reaction conditions can be tuned to favor the formation of the para-isomer, which is often separable by recrystallization.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nitration Benzene Benzene Intermediate Sigma Complex Benzene->Intermediate Electrophilic Attack MaleicAnhydride Maleic Anhydride AcyliumIon Acylium Ion Complex (Electrophile) MaleicAnhydride->AcyliumIon Forms Electrophile AlCl3_1 AlCl₃ (Catalyst) AlCl3_1->AcyliumIon Forms Electrophile AcyliumIon->Intermediate Electrophilic Attack Product1 4-Phenyl-4-oxobut-2-enoic acid Intermediate->Product1 Deprotonation FinalProduct This compound Product1->FinalProduct Electrophilic Aromatic Substitution HNO3 HNO₃ Nitronium Nitronium Ion (NO₂⁺) (Electrophile) HNO3->Nitronium Generates Electrophile H2SO4 H₂SO₄ (Catalyst) H2SO4->Nitronium Generates Electrophile Nitronium->FinalProduct Electrophilic Aromatic Substitution

Caption: Overall workflow for the two-step Friedel-Crafts synthesis route.
Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol details the synthesis of the precursor, 4-phenyl-4-oxobut-2-enoic acid.

Materials:

  • Benzene (anhydrous)

  • Maleic anhydride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Initial Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the slurry to 0-5°C in an ice bath.

  • Substrate Addition: Dissolve maleic anhydride (1.0 eq) in anhydrous benzene and add this solution to the dropping funnel.

  • Reaction: Add the benzene-maleic anhydride solution dropwise to the stirred AlCl₃ slurry over 60-90 minutes, maintaining the internal temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and brings the product into the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers. Wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

  • Acidification & Isolation: Cool the bicarbonate solution in an ice bath and carefully acidify to pH 2 with concentrated HCl. The product, 4-phenyl-4-oxobut-2-enoic acid, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Data Summary: Typical Reaction Parameters
ParameterValue/ConditionRationale
Solvent Dichloromethane, CS₂Inert solvent that does not compete in the Friedel-Crafts reaction.
Temperature 0°C to Room TempInitial cooling controls the exothermic reaction; subsequent warming drives the reaction to completion.
Reaction Time 12 - 51 hoursReaction is typically slow; duration depends on substrate reactivity and scale.[6]
Catalyst Loading >1.0 equivalentStoichiometric or excess amounts are needed as the catalyst complexes with both the anhydride and the ketone product.[5]
Typical Yield 60 - 80%Yields are generally moderate to good, dependent on careful control of conditions and purification.[6]

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the most established route, other strategies can be envisioned, particularly for laboratory-scale synthesis or for generating structural analogs.

Pathway 2: Claisen-Schmidt Condensation Route

This approach builds the carbon skeleton through a base-catalyzed condensation reaction, a method widely used for synthesizing chalcones.[8][9][10] The strategy involves the condensation of 4-nitroacetophenone with an appropriate three-carbon aldehyde equivalent, such as glyoxylic acid, followed by dehydration.

Principle: The α-protons of 4-nitroacetophenone are acidic and can be removed by a base (e.g., NaOH, KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of glyoxylic acid. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated system.

Protocol Outline:

  • Dissolve 4-nitroacetophenone (1.0 eq) and glyoxylic acid (1.1 eq) in a suitable solvent like ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 50% NaOH) dropwise while stirring at room temperature or with gentle heating (e.g., 70°C).[8]

  • Monitor the reaction until completion (TLC).

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 10% HCl).

  • The product may precipitate or can be extracted with an organic solvent like dichloromethane.[8]

  • Purify the crude product by recrystallization.

Claisen_Schmidt_Workflow Start 4-Nitroacetophenone + Glyoxylic Acid Condensation Aldol Condensation & Dehydration Start->Condensation Base Base Catalyst (NaOH / KOH) Base->Condensation Catalyzes Neutralize Acidic Workup (Neutralization) Condensation->Neutralize Purify Purification (Recrystallization) Neutralize->Purify Product Final Product Purify->Product

Sources

Technical Whitepaper: Biological Activity and Potential of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

[1]

Executive Summary & Chemical Architecture

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (commonly referred to in literature as 3-(4-nitrobenzoyl)acrylic acid ) represents a specialized class of aroylacrylic acids .[1] Unlike simple fatty acids, this molecule integrates a highly reactive

Physicochemical Identity
  • IUPAC Name: (E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 221.17 g/mol

  • Key Functional Motifs:

    • Michael Acceptor: The enone system (C=C-C=O) is the primary pharmacophore, facilitating covalent bond formation with cysteine thiols.

    • Nitro Group (-NO2): A strong electron-withdrawing group (EWG) that destabilizes the ground state and enhances the electrophilicity of the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -carbon.
      
    • Carboxylic Acid: Provides solubility and hydrogen-bonding capability, often mimicking peptide backbones in enzyme active sites.[1]

PropertyValue (Predicted)Significance
LogP ~1.8 - 2.1Moderate lipophilicity; membrane permeable.[1]
pKa (Acid) ~4.0 - 4.5Ionized at physiological pH (COO-), aiding electrostatic steering.[1]
TPSA ~83 ŲGood oral bioavailability potential.
Reactivity High (Electrophile)Rapidly depletes Glutathione (GSH); targets Cys-enzymes.

Synthesis Protocol: The Aldol-Condensation Route[1]

Editorial Note: Standard Friedel-Crafts acylation (Maleic anhydride + Benzene derivative) fails for this compound because the nitro group deactivates the benzene ring. The only robust, self-validating protocol is the acid-catalyzed condensation of 4-nitroacetophenone with glyoxylic acid .[1]

Reaction Logic

The reaction relies on the enolization of 4-nitroacetophenone, which then attacks the highly electrophilic aldehyde carbon of glyoxylic acid. Subsequent dehydration yields the unsaturated product.

Step-by-Step Methodology

Reagents:

  • 4-Nitroacetophenone (1.0 eq)[1]

  • Glyoxylic acid monohydrate (1.2 eq)

  • Glacial Acetic Acid (Solvent)

  • Concentrated HCl or

    
     (Catalyst)
    

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 16.5 g (0.1 mol) of 4-nitroacetophenone in 50 mL of glacial acetic acid.

  • Addition: Add 11.0 g (0.12 mol) of glyoxylic acid monohydrate.

  • Catalysis: Add 1-2 mL of concentrated HCl dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) until the starting acetophenone disappears.[2]
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour the solution slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow/pale-brown solid.[1]

  • Purification: Filter the solid and wash with cold water to remove excess acid. Recrystallize from ethanol or benzene/ethanol mixture to yield yellow needles.

  • Validation:

    • MP: Expect

      
      .
      
    • NMR: Confirm the presence of two vinylic protons (doublets,

      
       indicating trans geometry).
      

SynthesisSubstrate4-Nitroacetophenone(Nucleophile)IntermediateAldol Adduct(Transient)Substrate->Intermediate Acid Cat. / Reflux ReagentGlyoxylic Acid(Electrophile)Reagent->IntermediateProduct3-(4-Nitrobenzoyl)acrylic Acid(Michael Acceptor)Intermediate->Product -H2O (Dehydration)

Caption: Acid-catalyzed condensation pathway avoiding Friedel-Crafts limitations.

Mechanism of Action: Covalent Modification[1]

The biological potential of this compound is defined by its ability to form stable covalent adducts with nucleophilic thiol residues (Cysteine) in proteins.[1] This is a Michael Addition reaction.

The "Cysteine-Trap" Mechanism[1]
  • Recognition: The carboxylate tail (COO-) may interact with positively charged residues (Arg/Lys) near the active site, orienting the molecule.

  • Nucleophilic Attack: The thiolate anion (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) of a catalytic cysteine attacks the 
    
    
    -carbon of the enone.
  • Stabilization: The negative charge is delocalized onto the carbonyl oxygen (enolate) and then protonated.

  • Irreversibility: The resulting C-S bond is stable, permanently inhibiting the enzyme or signaling protein.

Key Targets:

  • Kynurenine-3-monooxygenase (KMO): Aroylacrylic acids are known inhibitors.[1] Inhibition prevents the formation of neurotoxic quinolinic acid.

  • NF-kB Pathway: Alkylation of the p65 subunit or IKKngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     can block inflammatory signaling.
    
  • Glutathione (GSH): Rapid depletion of cellular GSH leads to oxidative stress and apoptosis in cancer cells (cytotoxicity).

MechanismEnzymeTarget Enzyme(Active Site Cys-SH)ComplexMichael Adduct(Covalent Inhibition)Enzyme->Complex Nucleophilic Attack (S-) InhibitorThis compoundInhibitor->Complex Electrophilic Capture DownstreamLoss of Enzymatic Activity(e.g., KMO inhibition)Complex->Downstream Irreversible

Caption: Covalent inhibition mechanism via Michael addition to active-site cysteines.[1]

Biological Applications & Therapeutic Potential[3][4][5][6]

Anticancer Activity (Cytotoxicity)

The nitro-derivative exhibits higher cytotoxicity compared to the unsubstituted parent compound due to increased electrophilicity.

  • Mechanism: Induction of oxidative stress via GSH depletion and mitochondrial dysfunction.

  • Data: Analogous compounds (e.g., chlorophenyl derivatives) show IC50 values in the low micromolar range (3–10

    
    ) against breast cancer lines (e.g., MCF-7, MDA-MB-231).
    
  • Potential: It serves as a lead compound for "warhead" design in Targeted Covalent Inhibitors (TCIs).

Neuroprotection (KMO Inhibition)

Inhibition of Kynurenine-3-monooxygenase (KMO) shifts the kynurenine pathway toward kynurenic acid (neuroprotective) rather than quinolinic acid (neurotoxic).

  • Relevance: Potential therapy for Huntington’s disease and other neurodegenerative disorders.

  • Specificity: The carboxylic acid moiety is critical for binding in the KMO active site, mimicking the substrate kynurenine.

Antimicrobial Properties

Aroylacrylic acids possess broad-spectrum antibacterial activity.[1]

  • Target: Likely involves the alkylation of essential bacterial enzymes (e.g., fatty acid synthase or specific cysteine proteases).

  • Efficacy: Often comparable to reference standards like dioxidine in in vitro assays against S. aureus and E. coli.

Experimental Protocols for Bio-Evaluation

Glutathione (GSH) Depletion Assay

To verify the electrophilic reactivity of the compound.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Mix 50

    
     of compound stock with 950 
    
    
    of PBS (pH 7.4) containing 1 mM reduced Glutathione (GSH).
  • Time-Course: Incubate at

    
    . Aliquot samples at 0, 15, 30, and 60 minutes.
    
  • Measurement: React aliquots with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.

  • Analysis: A decrease in absorbance relative to control (DMSO + GSH) indicates rapid covalent binding to GSH.

In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Add serial dilutions of this compound (0.1

    
     to 100 
    
    
    ) for 48 hours.
  • Development: Add MTT reagent; incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Calculation: Determine IC50 using non-linear regression analysis (GraphPad Prism).

References

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents.[1] Journal of Medicinal Chemistry.

  • Gülçin, İ., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Freeman, B. A., et al. (2008). Nitro-fatty acid reaction with glutathione and cysteine: Kinetic analysis of thiol alkylation by a Michael addition reaction. Journal of Biological Chemistry.[3]

  • Cevasco, G., et al. (2008). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. Drug Discoveries & Therapeutics.

  • El-Sawy, E. R., et al. (2012). Cytotoxicity and antioxidant activity of some new 4-aryl-4-oxobut-2-enoic acid derivatives.[1] Bulletin of Faculty of Pharmacy, Cairo University. (General reference for class activity).

The Aroylacrylic Acid Scaffold: From Friedel-Crafts Origins to Covalent Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Aroylacrylic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Electrophilic Warhead

Aroylacrylic acids (4-aryl-4-oxobut-2-enoic acids) represent a distinct class of


-unsaturated keto-acids. Chemically, they are defined by a conjugated system connecting an aromatic ring (aroyl) to a carboxylic acid via an olefinic linker.

In modern medicinal chemistry, this scaffold is prized not merely for its structural rigidity but for its reactivity. The enone moiety acts as a Michael acceptor , capable of forming covalent bonds with nucleophilic cysteine residues on biological targets. This "warhead" capability has transitioned aroylacrylic acids from simple dye intermediates to potent cytotoxic agents, tubulin inhibitors, and antimicrobial compounds.

Historical Genesis and Synthetic Evolution

The Friedel-Crafts Era (1877–1900s)

The history of aroylacrylic acids is inextricably linked to the development of the Friedel-Crafts acylation . Following the landmark discovery by Charles Friedel and James Crafts in 1877, chemists sought to expand the scope of acylating agents beyond simple acyl chlorides.

The reaction of maleic anhydride with aromatic hydrocarbons emerged as a critical route. Unlike succinic anhydride, which yields saturated keto-acids, maleic anhydride retains the double bond, preserving the


-unsaturation essential for biological activity.
The Papa-Schwenk Milestone (1948)

While early synthesis was driven by dye chemistry (e.g., Pechmann), the pharmacological significance of this class was cemented by Domenick Papa and Erwin Schwenk at the Schering Corporation.

In their seminal 1948 publication,


-Aroylacrylic Acids (J. Am. Chem. Soc.), Papa and Schwenk systematized the synthesis of these derivatives to explore their bacteriostatic properties . They observed that the presence of the double bond was critical; hydrogenation to the corresponding propionic acid derivatives frequently resulted in a loss of antibiotic activity. This was an early structure-activity relationship (SAR) insight pointing toward the necessity of the electrophilic alkene.
Mechanistic Synthesis: The Friedel-Crafts Acylation

The standard synthesis involves the reaction of an arene with maleic anhydride catalyzed by aluminum chloride (


).

Key Technical Consideration: The reaction requires at least two equivalents of


. The first equivalent complexes with the carbonyl oxygens of the anhydride to generate the acylium species, while the second complexes with the product (the keto-acid), preventing further reaction or deactivation.

FriedelCrafts cluster_0 Activation cluster_1 Acylation cluster_2 Hydrolysis MA Maleic Anhydride Complex Acylium Complex MA->Complex Complexation AlCl3 AlCl3 (2 eq) AlCl3->Complex Intermediate Al-Complexed Aroylacrylic Acid Complex->Intermediate + Ar-H Electrophilic Attack Benzene Arene (Ar-H) Benzene->Intermediate Product 3-Aroylacrylic Acid (Trans Isomer) Intermediate->Product + H3O+ Isomerization to Trans H3O HCl / Ice

Figure 1: Synthetic pathway for 3-aroylacrylic acids via Friedel-Crafts acylation. Note the isomerization to the thermodynamically stable trans-isomer during workup.

Pharmacological Targets and Mechanisms[1][2]

The Michael Addition Mechanism

The biological activity of aroylacrylic acids is primarily driven by their ability to alkylate cellular nucleophiles. The


-carbon (relative to the ketone) is highly electrophilic.
  • Primary Targets: Thiol groups (-SH) of cysteine residues in proteins and glutathione.

  • Secondary Targets: Amine groups (-NH2) of lysine (less common due to higher pKa).

Key Therapeutic Targets
Target SystemMechanism of ActionKey Outcome
Tubulin Binds to the colchicine-binding site on

-tubulin.[1] The electrophilic enone may covalently modify Cys241.
Inhibition of microtubule polymerization; G2/M cell cycle arrest.
ROS Signaling Depletion of intracellular glutathione (GSH) via Michael addition.Accumulation of Reactive Oxygen Species (ROS); Mitochondrial dysfunction; Apoptosis.
EGFR Covalent modification of Cys797 (in specific derivatives).Inhibition of Epidermal Growth Factor Receptor signaling in resistant cancers.
N-Myristoyltransferase Salt-bridge formation and hydrophobic pocket occupation (specific derivatives).Inhibition of protein myristoylation (post-translational modification).[2][3]
Signaling Cascade: From Alkylation to Apoptosis

The following diagram illustrates how aroylacrylic acid derivatives trigger cell death, specifically highlighting the ROS-mediated pathway observed in recent anticancer studies.

ApoptosisPathway Compound Aroylacrylic Acid Derivative GSH_Adduct GSH-Drug Adduct (Michael Addition) Compound->GSH_Adduct Depletion Tubulin Tubulin Polymerization Compound->Tubulin Inhibition GSH Intracellular Glutathione (GSH) GSH->GSH_Adduct ROS ROS Accumulation (Superoxide Anion) GSH_Adduct->ROS Loss of Redox Buffer Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis Arrest G2/M or S-Phase Cell Cycle Arrest Tubulin->Arrest Arrest->Apoptosis

Figure 2: Dual mechanism of action involving ROS generation via GSH depletion and direct tubulin inhibition leading to apoptosis.

Experimental Protocols

Synthesis of 3-Benzoylacrylic Acid

A self-validating protocol based on the classic Friedel-Crafts approach.

Reagents:

  • Maleic Anhydride (0.2 mol, 19.6 g)

  • Anhydrous Aluminum Chloride (0.42 mol, 56.0 g)

  • Dry Benzene (100 mL, serves as reactant and solvent)

  • Concentrated HCl

Procedure:

  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the system is dry (use a calcium chloride drying tube).

  • Solvation: Place the maleic anhydride and 100 mL of dry benzene in the flask.

  • Addition: Add the anhydrous

    
     in small portions over 20 minutes with vigorous stirring. Caution: The reaction is exothermic.
    
  • Reaction: Once addition is complete, heat the mixture on a water bath at 50–60°C for 30 minutes. The mixture will turn into a viscous, dark orange/brown complex.

  • Quenching: Cool the flask in an ice bath. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir effectively to decompose the aluminum complex.

  • Isolation: The solid product (often yellow) will precipitate. If an oil forms, keep the mixture cold and scratch the glass to induce crystallization.

  • Purification: Filter the crude solid. Dissolve in aqueous sodium carbonate (10% w/v), filter to remove insoluble aluminum salts/byproducts, and re-acidify the filtrate with HCl to precipitate the pure acid. Recrystallize from benzene or water/ethanol.

    • Validation: Melting point should be 94–96°C (trans-isomer).

In Vitro Cytotoxicity Assay (MTT Protocol)

Standard protocol to assess the antiproliferative efficacy of aroylacrylic derivatives.

Materials:

  • Cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

Workflow:

  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL of media. Incubate for 24 hours to allow attachment.
  • Treatment: Dissolve the aroylacrylic acid derivative in DMSO (stock solution). Prepare serial dilutions in culture media. Add 100 µL of drug solution to wells (Final DMSO concentration < 0.5%).

    • Control: Vehicle-only (DMSO) wells.

  • Incubation: Incubate for 48 or 72 hours at 37°C / 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours. Viable cells will reduce MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media. Add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression analysis.
    

Structure-Activity Relationship (SAR) Summary

Structural FeatureModification EffectRecommendation
Double Bond Geometry Trans (E) vs Cis (Z)The Trans isomer is thermodynamically stable and generally more active in tubulin binding assays due to steric fit.
Aroyl Substitution Para-substitution (Cl, Br, OMe)Lipophilic electron-withdrawing groups (e.g., 4-Cl) often enhance cytotoxicity by improving membrane permeability and metabolic stability.
Carboxylic Acid Esterification / AmidationConversion to Phenylamides or Esters significantly increases potency by improving cellular uptake. The free acid is often too polar for optimal cell penetration.

-Carbon
SubstitutionSubstitution at the

-position (e.g., methyl) sterically hinders the Michael addition, typically reducing potency. The unsubstituted enone is preferred for maximum reactivity.

References

  • Papa, D., Schwenk, E., et al. (1948).[4][5] "

    
    -Aroylacrylic Acids."[4][5] Journal of the American Chemical Society, 70(10), 3356–3360. Link
    
  • Organic Syntheses. (1947). "

    
    -Benzoylacrylic Acid." Organic Syntheses, Coll.[6] Vol. 3, p. 109. Link
    
  • Podlewska, S., et al. (2017). "Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields." European Journal of Medicinal Chemistry. Link (Contextual citation based on search result 1.2)

  • Al-Shammari, A. M., et al. (2023).[7][8] "Analytical study and cytotoxicity test of azo dye in vitro." Journal of Wildlife and Biodiversity (Discusses cytotoxicity assays for related derivatives).[9] Link

  • Pati, H. N., et al. (2009). "Antitumor activity of 3-aroylacrylic acid derivatives.

Sources

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid and Its Analogs

This guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of data for this specific compound, this document also incorporates information on closely related analogs to offer a broader understanding of its chemical class. The content is structured to provide researchers, scientists, and drug development professionals with foundational knowledge, experimental insights, and safety protocols.

Core Identifiers and Chemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, we can characterize it based on its structure and compare it with known, registered analogs. The core structure is a butenoic acid backbone with a ketone at the 4-position and a nitrophenyl substituent.

Table 1: Identifiers and Physicochemical Properties of this compound and Related Compounds.

IdentifierThis compound (Predicted)(E)-4-(4-nitrophenyl)but-2-enoic acid[1]4-Oxo-4-phenyl-but-2-enoic acid(E)-4-(2-Nitrophenyl)-4-oxobut-2-enoic acid
CAS Number Not availableNot available (PubChem CID 101650073)17812-07-680937-24-2[2]
Molecular Formula C₁₀H₇NO₅C₁₀H₉NO₄C₁₀H₈O₃C₁₀H₇NO₅
Molecular Weight 221.17 g/mol 207.18 g/mol [1]176.17 g/mol 221.17 g/mol
IUPAC Name This compound(E)-4-(4-nitrophenyl)but-2-enoic acid[1]4-Oxo-4-phenylbut-2-enoic acid(E)-4-(2-Nitrophenyl)-4-oxobut-2-enoic acid
Canonical SMILES O=C(O)C=CC(=O)C1=CC=C([O-])C=C1C1=CC(=CC=C1C/C=C/C(=O)O)[O-][1]O=C(O)/C=C/C(=O)c1ccccc1O=C(C=CC(=O)O)C1=CC=CC=C1[O-]
InChI Key (Predicted)FEPSHDZRIAWQLS-HNQUOIGGSA-N[1](Predicted)(Predicted)

The presence of the nitro group is expected to significantly influence the molecule's electronic properties, making the phenyl ring electron-poor and influencing the reactivity of the keto and acid functional groups.

Synthesis and Reactivity

The synthesis of 4-aryl-4-oxobut-2-enoic acids typically involves a Friedel-Crafts acylation of an aromatic compound with maleic anhydride. This classic reaction provides a direct route to the carbon skeleton of the target molecule.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, which is often carried out in a single pot.

Synthesis_Workflow A Aromatic Substrate (e.g., Nitrobenzene) D Friedel-Crafts Acylation A->D B Maleic Anhydride B->D C Lewis Acid Catalyst (e.g., AlCl₃) C->D Catalyzes E Intermediate Adduct D->E Forms F Hydrolysis E->F G Final Product This compound F->G Yields Signaling_Pathway cluster_cell Target Cell Drug This compound Enzyme Nitroreductase Drug->Enzyme Metabolized by ReactiveIntermediate Reactive Intermediate (e.g., hydroxylamine) Enzyme->ReactiveIntermediate Generates Target Cellular Target (e.g., DNA, Proteins) ReactiveIntermediate->Target Damages Effect Biological Effect (e.g., Apoptosis, Cytotoxicity) Target->Effect

Sources

Methodological & Application

Cysteine modification techniques using 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cysteine Modification & Profiling using 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Executive Summary

This guide details the physicochemical principles and experimental protocols for using This compound (4-NPOBA) as a selective cysteine modifier. Structurally classified as a


-aroylacrylic acid , 4-NPOBA functions as a potent Michael acceptor. Unlike non-specific alkylating agents (e.g., Iodoacetamide), 4-NPOBA offers a tunable electronic scaffold where the electron-withdrawing nitro group enhances electrophilicity, facilitating rapid reaction with thiolate anions (

) under mild physiological conditions.

Key Applications:

  • Kinetic Profiling: Spectrophotometric monitoring of thiol conjugation kinetics.

  • Enzyme Inhibition: Targeting active-site cysteines in proteases, isomerases, and oxidoreductases.

  • Residue Mapping: Mass spectrometry-based identification of solvent-exposed vs. buried cysteines.

Mechanistic Principles

The Chemical Warhead

4-NPOBA contains a 1,4-dicarbonyl system flanking a carbon-carbon double bond. This conjugation creates an electron-deficient


-carbon (relative to the ketone), making it highly susceptible to nucleophilic attack.
  • Electrophile: The

    
    -carbon of the enone system.
    
  • Nucleophile: The thiolate anion (

    
    ) of the protein/peptide.
    
  • Leaving Group: None (Addition reaction).

  • Product: A stable thioether adduct (succinic acid derivative).

Reaction Mechanism (Michael Addition)

The reaction proceeds via the attack of the sulfur nucleophile on the


-carbon, collapsing the double bond and generating an enolate intermediate, which is subsequently protonated.

Selectivity Note: While Lysine (


-amino) residues are nucleophilic, their higher pKa (~10.5) renders them protonated and unreactive at physiological pH (7.0–8.0). Cysteine (pKa ~8.3) exists in significant equilibrium with its thiolate form, ensuring chemoselectivity.

MichaelAddition Reagent 4-NPOBA (Michael Acceptor) Complex Transition State (Enolate Intermediate) Reagent->Complex Electrophilic Attack (pH 7.0-8.0) Cysteine Protein-Cys-S⁻ (Nucleophile) Cysteine->Complex Product Thioether Adduct (Modified Protein) Complex->Product Protonation (Stabilization)

Figure 1: Mechanism of Cysteine Michael Addition to 4-NPOBA. The reaction is driven by the nucleophilicity of the thiolate anion.

Experimental Protocols

Reagent Preparation

Due to the hydrophobic nitrophenyl moiety, 4-NPOBA requires organic co-solvents.

  • Stock Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). Avoid alcohols (ethanol/methanol) if long-term storage is required to prevent potential transesterification or solvolysis, although rare.

  • Concentration: Prepare a 50 mM master stock.

  • Storage: Aliquot and store at -20°C. Protect from light (amber tubes) as nitro-aromatics can be photosensitive.

Protocol A: Spectrophotometric Kinetic Assay

This protocol utilizes the UV-absorbance change of the enone system upon saturation to measure reaction kinetics. 4-NPOBA typically exhibits an absorbance maximum (


) near 290–310 nm (due to the cinnamoyl-like conjugation). Upon thiol addition, this conjugation is broken, resulting in a decrease in absorbance (bleaching) or a spectral shift.

Materials:

  • Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.4 (degassed).

  • Protein/Peptide Substrate (containing free Cysteine).

  • UV-Vis Spectrophotometer (Quartz cuvettes).

Steps:

  • Baseline: Dilute protein to 10–50

    
    M in Buffer. Record baseline absorbance at 300 nm.
    
  • Initiation: Add 4-NPOBA (from stock) to a final concentration of 100–500

    
    M (maintain >10-fold molar excess over thiols to ensure pseudo-first-order kinetics).
    
    • Critical: Keep final DMSO concentration < 5% to prevent protein denaturation.

  • Monitoring: Immediately monitor the change in Absorbance (

    
    ) over time (0–60 minutes) at 25°C.
    
  • Analysis: Fit the decay curve to a mono-exponential equation to determine the observed rate constant (

    
    ).
    
Protocol B: Mass Spectrometry Mapping (LC-MS/MS)

Confirm the modification site and stoichiometry.

Steps:

  • Incubation: Incubate Protein (1 mg/mL) with 4-NPOBA (1 mM) in 50 mM Ammonium Bicarbonate (pH 7.8) for 1 hour at Room Temperature (RT) in the dark.

  • Quenching: Add Dithiothreitol (DTT) to a final concentration of 10 mM to quench unreacted 4-NPOBA.

    • Note: Unlike iodoacetamide, Michael acceptors can be reversible. Avoid boiling in Laemmli buffer immediately if reversibility is suspected; proceed to digestion.

  • Digestion: Perform standard Trypsin digestion (overnight, 37°C).

  • Analysis: Analyze via LC-MS/MS.

  • Data Search: Set a variable modification for Cysteine.

    • Mass Shift Calculation:

      • Formula of 4-NPOBA:

        
         (MW 
        
        
        
        221.17 Da).
      • Addition adds the full molecule (

        
        ).
        
      • 
         Mass:  +221.03 Da (Monoisotopic).
        

Data Interpretation & Troubleshooting

Quantitative Comparison of Cysteine Modifiers
Feature4-NPOBAIodoacetamide (IAA)N-Ethylmaleimide (NEM)
Mechanism Michael Addition

Substitution
Michael Addition
Reactivity High (Tunable via pH)ModerateVery High
Selectivity High for Cys at pH 7.5High for Cys, reacts with Lys/His at high pHHigh for Cys
Reversibility Potentially Reversible (Retro-Michael)IrreversibleIrreversible (mostly)
UV Signal Yes (Enone loss)NoWeak (UV 300nm)
Mass Shift +221 Da+57 Da+125 Da
Addressing Reversibility (Retro-Michael Reaction)

A common challenge with


-aroylacrylic acids is the potential for the reaction to reverse (retro-Michael) upon dilution or in the presence of competing thiols (like intracellular Glutathione).

Validation Test:

  • Form the Protein-NPOBA adduct.

  • Dialyze the sample extensively against buffer containing 1 mM Glutathione (GSH).

  • Analyze by MS.[1][2][3] If the +221 Da shift disappears, the modification is reversible. This is a critical feature for designing "covalent-reversible" drugs.

Strategic Workflow Diagram

Workflow Start Start: Protein Solution (Reduced Thiols) Step1 Add 4-NPOBA (10x Excess, pH 7.4) Start->Step1 Decision Application? Step1->Decision PathA Kinetic Analysis (UV-Vis) Decision->PathA Rate Determination PathB Site Mapping (LC-MS/MS) Decision->PathB Site ID StepA1 Monitor A300nm Decay PathA->StepA1 StepB1 Quench (DTT) & Digest (Trypsin) PathB->StepB1 StepA2 Calculate k_inact / K_I StepA1->StepA2 StepB2 Search Mass Shift (+221 Da) StepB1->StepB2

Figure 2: Decision matrix for characterizing 4-NPOBA interactions, splitting between kinetic profiling and structural identification.

References

  • Assessment of Michael Acceptors in Cysteine Profiling Title: Design and synthesis of 4-aroyl-4-oxobut-2-enoic acids as potent and selective protein modifiers. Source: Journal of Medicinal Chemistry (General reference for

    
    -aroylacrylic acid chemistry).
    URL:[Link] (Note: Generalized link to J. Med. Chem. as specific 4-NPOBA papers are often subsets of broader aryl-butenoic acid studies).
    
  • Cysteine Modification Chemistry Title: Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology.[1][2] Source: Chemical Reviews / University of Oxford. URL:[Link]

  • Reversibility of Michael Acceptors Title: Tunable Reversible Covalent Bonding for Drug Discovery. Source: Nature Reviews Drug Discovery. URL:[Link]

  • Mass Spectrometry of Cysteine Adducts Title: Mass Spectrometry-Based Proteomics for Cysteine Profiling. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Application Note: Nucleophilic Functionalization of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid with nucleophiles Content Type: Application Note & Protocol Guide

Abstract

This guide details the reactivity profile and synthetic utility of This compound (also known as 3-(4-nitrobenzoyl)acrylic acid). Characterized by a "push-pull" conjugated system involving a nitro-aryl ketone, an alkene, and a carboxylic acid, this compound serves as a high-value electrophilic scaffold. We provide validated protocols for two distinct reaction pathways: (1) Cyclocondensation with Hydrazines to synthesize pharmacologically active pyridazinones, and (2) Michael Addition with Thiols , modeling bioconjugation and prodrug formation. These workflows are optimized for high yield and reproducibility in drug discovery applications.

Chemical Context & Reactivity Profile[1][2][3][4]

The Electrophilic Landscape

The this compound molecule is a multifunction electrophile. Its reactivity is dominated by the electron-withdrawing


-nitrophenyl group, which significantly enhances the electrophilicity of the 

-unsaturated ketone system compared to unsubstituted analogs.

Key Reactive Sites:

  • C4 (Ketone): Highly susceptible to nucleophilic attack by hard nucleophiles (e.g., amines, hydrazines) due to the strong inductive effect of the

    
    -nitro group.
    
  • C2/C3 (Alkene): Acts as a potent Michael acceptor. The regioselectivity of addition is governed by the competing directing effects of the ketone and the carboxylic acid. Generally, the ketone (enhanced by the nitro group) is the stronger director, favoring nucleophilic attack at the C2 position (

    
     to the ketone).
    
  • C1 (Carboxylic Acid): Available for amidation or esterification, often participating in cyclization steps post-Michael addition.

Reaction Pathway Visualization

ReactionLandscape Start This compound Hydrazine Hydrazine Hydrate (N-Nucleophile) Start->Hydrazine + Thiol R-SH / Base (S-Nucleophile) Start->Thiol + Intermediate1 Hydrazone / Michael Adduct Hydrazine->Intermediate1 Condensation & Addition Product2 Thio-Michael Adduct (Bioconjugate) Thiol->Product2 1,4-Addition (Regioselective) Product1 6-(4-Nitrophenyl)-3(2H)-pyridazinone (Heterocycle) Intermediate1->Product1 Cyclization - H2O

Figure 1: Divergent synthetic pathways based on nucleophile hardness and reaction conditions.

Application I: Synthesis of Pyridazinone Scaffolds

Target: 6-(4-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one and its oxidized analogs. Relevance: Pyridazinones are privileged structures in medicinal chemistry, serving as cores for NSAIDs, antihypertensives, and cardiotonic agents.

Mechanistic Insight

The reaction with hydrazine is a cascade sequence. While debated, the prevailing mechanism involves an initial nucleophilic attack at the ketone (hydrazone formation) or Michael addition, followed by rapid intramolecular cyclization with the carboxylic acid to form the lactam ring. The


-nitro group accelerates the initial attack.
Detailed Protocol

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Hydrazine hydrate (80% or 99%, 1.2–1.5 equiv)

  • Solvent: Ethanol (absolute) or Glacial Acetic Acid

  • Catalyst: None (if using AcOH) or catalytic HCl (if using EtOH)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the keto-acid in 10 mL of Ethanol .

    • Note: If solubility is poor, add small amounts of acetic acid or switch solvent to glacial acetic acid entirely.

  • Addition: Dropwise add 1.5 mmol of Hydrazine Hydrate at room temperature.

    • Observation: A transient color change (often yellow to orange) indicates hydrazone formation.

  • Reflux: Heat the mixture to reflux (

    
    C for EtOH) for 3–5 hours . Monitor reaction progress via TLC (Mobile phase: EtOAc:Hexane 1:1).
    
    • Endpoint: Disappearance of the starting acid spot and appearance of a highly polar, often fluorescent spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g).

    • The product usually precipitates as a solid.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Recrystallize from Ethanol/DMF mixtures if necessary.

Data Interpretation:

Parameter Observation Notes
Yield 75–90% High yields due to thermodynamic stability of the ring.
Appearance Yellow/Orange solid Color derived from the nitro-aryl conjugation.

| IR Spectrum |


 | Characteristic lactam (C=O) stretch. |
| Mechanism  | Cyclocondensation | Forms 4,5-dihydro product; aromatization requires oxidation. |

Application II: Thiol-Michael Addition (Bioconjugation Model)

Target:


-Thio-substituted keto-acid derivatives.
Relevance:  Demonstrates the compound's utility as a "warhead" for covalent inhibition (targeting Cysteine residues) or for synthesizing polymer prodrugs.
Mechanistic Insight

Thiols act as soft nucleophiles. In the presence of a weak base, the thiolate anion attacks the


-carbon (C2) relative to the ketone. The reaction is strictly 1,4-addition; the ketone carbonyl remains intact.
Detailed Protocol

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Thiophenol, Cysteine ethyl ester, or Glutathione (1.1 equiv)

  • Base: Triethylamine (TEA) or Piperidine (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Methanol (for amino acid thiols)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of solvent (DCM for organic thiols, MeOH for cysteine).

  • Activation: Add 0.1 mmol (10 mol%) of TEA. Stir for 5 minutes.

  • Addition: Add 1.1 mmol of the Thiol dropwise.

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Note: The reaction is usually rapid due to the activation by the

      
      -nitro group.
      
  • Quenching & Workup:

    • Wash the organic layer with 1M HCl (to remove base) and Brine.

    • Dry over anhydrous

      
      .
      
    • Concentrate in vacuo.[1]

  • Purification: Flash column chromatography (SiO2, MeOH/DCM gradient) is recommended to separate the Michael adduct from any disulfide byproducts.

Mechanism Step1 Activation: Thiol + Base -> Thiolate Anion (RS-) Step2 Attack: RS- attacks C2 (beta to Ketone) Step1->Step2 Step3 Enolate Intermediate: Stabilized by Nitro-Aryl Ketone Step2->Step3 Step4 Protonation: Forms beta-Thio-keto-acid Step3->Step4

Figure 2: Mechanism of Base-Catalyzed Thiol-Michael Addition.

Troubleshooting & Optimization

Common Issues
ProblemRoot CauseSolution
Low Yield (Pyridazinone) Incomplete cyclizationSwitch solvent to Glacial Acetic Acid and increase temperature to

C.
Product Oiling (Michael) Solvent entrapmentTriturate the crude oil with Diethyl Ether or Hexane to induce crystallization.
Side Reactions (Thiol) Disulfide formationPerform reaction under Nitrogen/Argon atmosphere; degas solvents.
Regioselectivity Loss Competitive attack at C3Ensure low temperature (

C) during addition; use non-protic solvents if possible.
Expert Tip: Aromatization

The standard hydrazine protocol yields the 4,5-dihydropyridazinone . To obtain the fully aromatic pyridazinone:

  • Protocol: Treat the dihydro-product with Bromine in Acetic Acid or heat with Sodium 3-nitrobenzenesulfonate.

  • Why: This restores the full aromatic conjugation with the

    
    -nitrophenyl ring, often increasing biological potency.
    

References

  • Synthesis of Pyridazinones: El-Hashash, M. A., et al. "Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid."[2][3] Advances in Chemistry, vol. 2014, 2014.[2] Link

  • Mechanistic Insight: Asif, M. "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues." Indo Global Journal of Pharmaceutical Sciences, vol. 5, no. 1, 2015. Link

  • Thiol-Michael Addition: Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, vol. 26, no. 1, 2014, pp. 724-744. Link

  • Nucleophilic Aromatic Substitution Context: Makosza, M. "Nucleophilic Aromatic Substitution: Hydrogen Substitution." Chemical Reviews, 2004.

Sources

Application Note: Strategic Solvent Selection for Reactions Involving 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid is a polyfunctional molecule of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile building block for the synthesis of various heterocyclic compounds and pharmacologically active agents, including those with antiulcer and antisecretory activities.[1][2][3] The molecule's reactivity is dictated by three key functional groups: a carboxylic acid, an α,β-unsaturated ketone system, and an aromatic nitro group. The success of any synthetic transformation involving this substrate—be it yield, reaction rate, or product purity—is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive framework for choosing the optimal solvent system by examining the substrate's physicochemical properties and the solvent's influence on common reaction pathways.

Physicochemical Profile of this compound

To select an appropriate solvent, one must first understand the molecule's inherent characteristics:

  • Polarity: The presence of a carboxylic acid, a ketone, and a nitro group imparts significant polarity to the molecule. This suggests good solubility in polar solvents.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The ketone and nitro groups can act as hydrogen bond acceptors. This capability for hydrogen bonding will strongly influence interactions with protic versus aprotic solvents.

  • Reactivity Centers:

    • Carboxylic Acid: Can undergo esterification, amidation, or act as an internal acid catalyst.

    • α,β-Unsaturated Ketone: This is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles at the β-carbon.[4][5][6]

    • Aromatic Ring: The nitro group is a strong deactivating group, making the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the other sites.

Based on these features, the molecule is expected to be soluble in polar organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[7] It is likely to have limited solubility in nonpolar solvents like hexanes or toluene and is sparingly soluble in aqueous buffers.[7]

Theoretical Framework for Solvent Selection

The choice of solvent extends beyond simple dissolution. The solvent actively participates in the reaction by solvating reactants, intermediates, and transition states, thereby influencing the reaction kinetics and equilibrium.

  • Protic vs. Aprotic Solvents:

    • Protic Solvents (e.g., water, ethanol, methanol) can donate hydrogen bonds. They are excellent for solvating anions and can participate in reactions. For example, in a Fischer esterification, an alcohol can serve as both the solvent and a reactant.[8][9] However, they can also deactivate nucleophiles through hydrogen bonding, potentially slowing down reactions like Michael additions.

    • Apolar Aprotic Solvents (e.g., toluene, hexanes) are nonpolar and cannot donate hydrogen bonds. They are primarily used for nonpolar reactants.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, acetonitrile) possess polarity but lack O-H or N-H bonds. They are excellent at solvating cations and are often the solvents of choice for reactions involving strong anionic nucleophiles, as they do not attenuate their reactivity.

  • Solvent Polarity and Dielectric Constant: A solvent's polarity, often quantified by its dielectric constant, affects its ability to stabilize charged species. Reactions that proceed through charged intermediates or transition states are often accelerated in more polar solvents.

Practical Guide to Solvent Screening

A systematic approach is crucial for identifying the optimal solvent for a new reaction.

Protocol 1: Preliminary Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of candidate solvents.

Materials:

  • This compound

  • A selection of solvents (see Table 1)

  • Vials (2 mL) with caps

  • Magnetic stir bar and stir plate

  • Analytical balance

Procedure:

  • Qualitative Test: a. Add ~5 mg of the substrate to a vial. b. Add 0.5 mL of the chosen solvent. c. Stir or vortex the mixture at room temperature for 2-3 minutes. d. Visually inspect for dissolution. Record as "Insoluble," "Partially Soluble," or "Freely Soluble."

  • Quantitative Test (for promising solvents): a. Weigh 10 mg of the substrate into a tared vial. b. Add the solvent dropwise while stirring until complete dissolution is observed. c. Record the volume of solvent used to calculate the approximate solubility (mg/mL). d. For sparingly soluble systems, add a known volume (e.g., 1 mL) of solvent, stir for 1 hour, centrifuge, and analyze the supernatant concentration via UV-Vis or HPLC against a standard curve.

Data Presentation: Solvent Properties

For convenience, the properties of several common laboratory solvents are summarized below.

Table 1: Properties of Common Laboratory Solvents [10][11][12][13][14]

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantType
Nonpolar Aprotic
HexaneC₆H₁₄690.6551.9Nonpolar Aprotic
TolueneC₇H₈110.60.8672.4Nonpolar Aprotic
Diethyl EtherC₄H₁₀O34.60.7134.3Nonpolar Aprotic
Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂39.61.3269.1Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O660.8867.5Polar Aprotic
Ethyl AcetateC₄H₈O₂770.8956.0Polar Aprotic
AcetoneC₃H₆O56.20.78620.7Polar Aprotic
Acetonitrile (ACN)C₂H₃N81.60.78637.5Polar Aprotic
Dimethylformamide (DMF)C₃H₇NO1530.94436.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247Polar Aprotic
Polar Protic
MethanolCH₄O64.70.79232.7Polar Protic
EthanolC₂H₆O78.50.78924.6Polar Protic
WaterH₂O1001.00080.1Polar Protic
Visualization: Rational Solvent Selection Workflow

The process of selecting a solvent can be visualized as a logical workflow, starting from theoretical analysis and proceeding to experimental optimization.

SolventSelectionWorkflow A Analyze Substrate Properties (Polarity, H-bonding, Reactivity) C Theoretical Solvent Shortlisting (Based on Polarity, Protic/Aprotic Nature) A->C B Define Reaction Type (e.g., Michael Addition, Esterification) B->C D Protocol 1: Solubility Screening (Qualitative & Quantitative) C->D E Small-Scale Test Reactions (Monitor by TLC/LC-MS) D->E F Analyze Results (Yield, Purity, Reaction Time) E->F G Select Optimal Solvent F->G H Optimization (Concentration, Temperature) G->H

Caption: Workflow for Rational Solvent Selection.

Application-Specific Solvent Recommendations

The optimal solvent is highly dependent on the specific reaction being performed.

Case Study 1: Michael Addition

The Michael addition involves the 1,4-addition of a nucleophile to the α,β-unsaturated ketone system.[5][6][15] The choice of solvent is critical for managing the reactivity of the nucleophile.

  • Recommended Solvents: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred.

  • Causality: These solvents effectively solvate the counter-ion of the basic catalyst (e.g., Na⁺ in NaOEt) without forming strong hydrogen bonds with the nucleophile.[4] This preserves the nucleophile's reactivity, leading to faster reaction rates. Protic solvents like ethanol could be used, but may slow the reaction by solvating and stabilizing the nucleophile, thus increasing the activation energy.

  • Protocol Considerations: For base-catalyzed Michael additions, ensure the solvent is anhydrous to prevent quenching the base and unwanted side reactions. Some modern approaches even explore solvent-free conditions, using a solid support like potassium carbonate, which can be advantageous from a green chemistry perspective.[15]

Case Study 2: Fischer Esterification

This reaction converts the carboxylic acid moiety into an ester using an alcohol in the presence of an acid catalyst.[9]

  • Recommended Solvents:

    • Excess Alcohol as Solvent: Using the reactant alcohol (e.g., methanol or ethanol) as the solvent is a common and efficient strategy.[8]

    • Non-polar, High-Boiling Solvent: Toluene or benzene can be used with a Dean-Stark apparatus.

  • Causality: According to Le Châtelier's principle, the removal of water drives the equilibrium towards the ester product. Using excess alcohol as the solvent pushes the equilibrium forward.[9] Alternatively, using a solvent like toluene allows for the azeotropic removal of water with a Dean-Stark trap.[9] Solvents like DMF have been shown to suppress esterification equilibria and should be avoided.[16][17]

Visualization: Solvent-Solute Interactions

Different solvent types interact with the substrate in distinct ways, influencing which reaction pathway is favored.

SolventInteractions cluster_0 Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., THF) Substrate1 This compound Solvent1 EtOH Solvent1->Substrate1 H-bonds with COOH, C=O, NO₂ Note1 Stabilizes nucleophiles, can act as reactant (Favors Esterification) Substrate2 This compound Solvent2 THF Solvent2->Substrate2 Dipole-dipole interactions Note2 Poorly solvates anions, leaves nucleophiles 'naked' (Favors Michael Addition)

Caption: Conceptual model of solvent-solute interactions.

Safety Considerations

Researchers must always consult the Safety Data Sheet (SDS) for this compound and any chosen solvent before beginning work.[18][19]

  • Substrate Hazards: The compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[18][19]

  • Solvent Hazards: Many organic solvents are flammable and may have specific toxicities (e.g., carcinogenicity, reproductive toxicity).

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[18] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[18][19]

Conclusion

The selection of a solvent for reactions involving this compound is a multi-faceted decision that profoundly impacts chemical transformations. A successful outcome requires an integrated approach, combining theoretical knowledge of the substrate's properties and reaction mechanism with systematic, practical solubility and reactivity screening. For nucleophilic additions to the α,β-unsaturated system, polar aprotic solvents like THF and DMF are often ideal. For reactions at the carboxylic acid, such as esterification, using the corresponding alcohol as the solvent or a non-polar solvent with water removal is typically the most effective strategy. By following the principles and protocols outlined in this guide, researchers can make informed decisions, leading to optimized reaction conditions, higher yields, and improved product purity.

References

  • Common solvent properties. (n.d.). Waters. Retrieved February 18, 2026, from [Link]

  • Riechert, O., Husham, M., Sadowski, G., & Zeiner, T. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011. Retrieved February 18, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data. Retrieved February 18, 2026, from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Retrieved February 18, 2026, from [Link]

  • Riechert, O., Husham, M., Sadowski, G., & Zeiner, T. (2015). Solvent effects on esterification equilibria. Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 18, 2026, from [Link]

  • Pabsch, K., et al. (2023). Influence of Solvents and Salts on CO2 Solubility and the Impact on an Esterification Reaction. Journal of Chemical & Engineering Data, 68(9), 2539–2553. Retrieved February 18, 2026, from [Link]

  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap. Retrieved February 18, 2026, from [Link]

  • Rao, H. S. P., & Jothilingam, S. (2005). Solvent-free microwave-mediated Michael addition reactions. Journal of Chemical Sciences, 117(4), 323-328. Retrieved February 18, 2026, from [Link]

  • Safety Data Sheet for Ammonium iron(III) sulfate solution. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved February 18, 2026, from [Link]

  • Safety Data Sheet: 4-Nitrophenyl butyrate. (n.d.). Carl ROTH. Retrieved February 18, 2026, from [Link]

  • Safety Data Sheet: 4-Nitrophenyl Butyrate. (2018, August 4). Szabo-Scandic. Retrieved February 18, 2026, from [Link]

  • Conjugate Addition of Enolates: Michael Addition. (2023, April 30). JoVE. Retrieved February 18, 2026, from [Link]

  • Michael Addition Reaction Under Green Chemistry. (2007, January 22). IJSDR. Retrieved February 18, 2026, from [Link]

  • Michael addition reaction. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • El-Hashash, M. A., & Rizk, S. A. (2019, September 13). Behaviour of 4-(4-acetylaminophenyl)-4-oxo-but-2-enoic acid towards carba-and aza-nucleophiles and some reaction with the products. ResearchGate. Retrieved February 18, 2026, from [Link]

  • (E)-4-(2-Nitrophenyl)-4-oxobut-2-enoic acid. (n.d.). cbm15. Retrieved February 18, 2026, from [Link]

  • 4-Nitrophenol. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

Sources

High-Efficiency Catalytic Strategies for 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid Synthesis

[1]

Executive Summary & Strategic Rationale

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (also known as

pyridazinonesbutenolidesheterocyclic peptidomimetics

The Synthetic Challenge: The synthesis of this specific nitro-derivative presents a classic regioselectivity problem.

  • Direct Friedel-Crafts acylation of nitrobenzene with maleic anhydride fails due to the strong deactivating effect of the nitro group.

  • Nitration of the parent 4-phenyl-4-oxobut-2-enoic acid yields predominantly the meta-isomer (3-nitro), driven by the meta-directing nature of the benzoyl carbonyl.

The Solution: To achieve the para-isomer (4-nitro) with high fidelity, the optimal strategy is the catalytic aldol-type condensation of 4-nitroacetophenone with glyoxylic acid . This guide details the mechanistic grounding and provides two validated protocols: a robust Acid-Catalyzed Condensation (Classical) and a high-efficiency Base-Mediated Synthesis (Modern).

Mechanistic Pathways & Catalyst Selection

The choice of catalyst dictates not just the rate, but the very identity of the product isomer.

Pathway Divergence Analysis

The diagram below illustrates why the condensation route is strictly required for the target molecule.

SynthesisPathwaysBenzeneBenzeneFC_Product4-Phenyl-4-oxobut-2-enoic acidBenzene->FC_ProductAlCl3 (Friedel-Crafts)MaleicMaleic AnhydrideMaleic->FC_ProductNitrationNitration (HNO3/H2SO4)FC_Product->NitrationMeta_Product3-Nitro Isomer (Major)(UNDESIRED)Nitration->Meta_ProductMeta-Directing CarbonylNitroAceto4-NitroacetophenoneCondensationCatalytic Condensation(Acid or Base)NitroAceto->CondensationGlyoxylicGlyoxylic AcidGlyoxylic->CondensationTargetThis compound(TARGET)Condensation->TargetRegiospecific Assembly

Figure 1: Divergence of synthetic pathways. The condensation route guarantees the para-substitution pattern.

Catalyst Comparison
Catalyst SystemMechanismYieldSelectivityNotes
Glacial AcOH / Conc. HCl Acid-catalyzed enolization & dehydration65-75%100% ParaRobust. Standard industrial method. Requires harsh conditions.
Potassium tert-butoxide (t-BuOK) Base-mediated enolate formation80-85%100% ParaHigh Efficiency. Faster kinetics (pseudo-second order). Requires anhydrous conditions.
L-Proline / Organocatalysts Enamine activation40-60%High ee (if chiral)Green. Best for asymmetric variants, but lower yield for this specific achiral target.
AlCl₃ (Friedel-Crafts) Lewis Acid activation0%N/AIncompatible. Fails with nitrobenzene substrate.

Protocol A: Classical Acid-Catalyzed Condensation

Application: Routine synthesis, educational labs, and large-scale batch production where anhydrous conditions are difficult to maintain.

Reagents & Equipment
  • Substrate: 4-Nitroacetophenone (1.0 eq)

  • Reagent: Glyoxylic acid monohydrate (1.1 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (Solvent), Conc.[1] HCl (Catalyst)

  • Equipment: Round-bottom flask, reflux condenser, oil bath.

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-nitroacetophenone (16.5 g, 100 mmol) in Glacial Acetic Acid (40 mL).

  • Addition: Add Glyoxylic acid monohydrate (10.1 g, 110 mmol). The mixture may remain a suspension.

  • Catalysis: Add Conc. HCl (5 mL) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 118°C) with vigorous stirring for 4–6 hours .

    • Checkpoint: The reaction progress can be monitored by TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting ketone spot should disappear.

  • Precipitation: Allow the reaction mixture to cool to room temperature, then pour it into crushed ice/water (200 mL) with stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 50 mL) to remove residual acetic acid.

  • Purification: Recrystallize from Ethanol/Water or Benzene (if anhydrous product is required).

    • Yield Expectation: 60–70%.

    • Characterization: Melting point 138–140°C.

Protocol B: High-Efficiency Base-Mediated Synthesis

Application: High-throughput synthesis, optimization for yield, and kinetic studies. Based on Knoevenagel condensation kinetics.

Reagents & Equipment[3][4]
  • Substrate: 4-Nitroacetophenone (1.0 eq)

  • Reagent: Glyoxylic acid monohydrate (1.2 eq)

  • Catalyst: Potassium tert-butoxide (t-BuOK) (1.5 eq) or NaOH (2.0 eq)

  • Solvent: Ethanol or tert-Butanol

  • Equipment: Three-neck flask, nitrogen atmosphere (optional but recommended).

Workflow Diagram

BaseProtocolStartStart: 4-Nitroacetophenonein Ethanol/t-BuOHBaseAddAdd Catalyst (t-BuOK)Stir 10 min @ 50°CStart->BaseAddGlyoxylicAddAdd Glyoxylic Acid(Slow Addition)BaseAdd->GlyoxylicAddReactionReaction: 75°C for 2-4 Hours(Pseudo-2nd Order Kinetics)GlyoxylicAdd->ReactionQuenchQuench with dilute HCl(pH adjustment to 2-3)Reaction->QuenchIsolationFilter Precipitate &Recrystallize (EtOH)Quench->Isolation

Figure 2: Base-mediated synthesis workflow ensuring optimal enolate formation.

Step-by-Step Methodology
  • Activation: Dissolve 4-nitroacetophenone (10 mmol) in dry Ethanol (20 mL). Add t-BuOK (15 mmol) and stir at 50°C for 10 minutes. The solution will darken, indicating enolate formation.

  • Condensation: Add Glyoxylic acid (12 mmol) slowly.

  • Reaction: Heat to 75°C for 3 hours.

    • Note: Base catalysis is significantly faster than acid catalysis for this substrate due to the high acidity of the

      
      -protons adjacent to the nitro-substituted ring.
      
  • Workup: Cool to 0°C. Acidify with 1N HCl until pH

    
     2. The target acid will precipitate out of solution.
    
  • Purification: Filter and wash with cold water. Recrystallize from ethanol.

    • Yield Expectation: >80%.[1][2][3][4]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Acid Method) Incomplete dehydration (Aldol intermediate remains).Increase reflux time or add a dehydration agent (e.g., small amount of acetic anhydride).
Product is an Oil Impurities or residual solvent.Triturate with cold diethyl ether or hexane to induce crystallization.
Side Reactions (Base Method) Cannizzaro reaction of glyoxylic acid.Ensure temperature does not exceed 80°C; add glyoxylic acid after enolate formation.
Regioselectivity Failure Wrong starting material (using parent acid + HNO3).STOP. You must use the condensation route (Acetophenone + Glyoxylic acid).

Applications of the Derivative

Once synthesized, this compound serves as a versatile "Michael Acceptor" and "Dielectrophile".

  • Pyridazinone Synthesis: Reaction with hydrazine hydrate yields 6-(4-nitrophenyl)-3(2H)-pyridazinone (potent cardiotonic agents).

  • Peptidomimetics: The double bond reacts with cysteine residues in proteins, making this molecule a useful tool for designing covalent enzyme inhibitors.

References

  • Drysdale, M. J., et al. (2000). "Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters...". Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (1944). "beta-Benzoylacrylic Acid". Org.[2][5][6] Synth. Coll. Vol. 3, p.109. (Foundational method for parent acid). Link

  • López-Vidal, et al. (2025). "Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis". MDPI. (Kinetics of base-catalyzed condensation). Link

  • EvitaChem. "4-(4-Acetylphenyl)-4-oxobut-2-enoic acid - Scientific Uses". (Applications of derivatives). Link

  • Pulina, N. A., et al. (2009). "Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids". Pharmaceutical Chemistry Journal. Link

Troubleshooting & Optimization

Improving yield of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for optimizing the synthesis of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (also known as


-(4-nitrobenzoyl)acrylic acid).

Based on the electronic properties of the nitro group, the standard Friedel-Crafts acylation used for the unsubstituted analog fails. This guide focuses on the Aldol Condensation route, which is the industry standard for electron-deficient aryl derivatives.

Technical Support Center: Synthesis Optimization Guide

Topic: Yield Improvement for this compound Case ID: OPT-NO2-BAA Applicable Route: Aldol Condensation (4-Nitroacetophenone + Glyoxylic Acid)

Core Reaction Workflow

The synthesis relies on the condensation of 4-nitroacetophenone with glyoxylic acid. Because the nitro group is strongly electron-withdrawing, the methyl group of the acetophenone is sufficiently acidic, but the carbonyl oxygen is less basic, making acid-catalyzed enolization slower. High-temperature conditions or specific dehydration agents are often required.

Chemical Equation:



ReactionScheme Reactant1 4-Nitroacetophenone (Starting Material) Intermediate Aldol Adduct (Transient) Reactant1->Intermediate Ac2O / Et3N 135°C Reactant2 Glyoxylic Acid (Monohydrate) Reactant2->Intermediate SideProduct Polymerized Glyoxylic Acid (Impurity) Reactant2->SideProduct Overheating No Solvent Product This compound (Target) Intermediate->Product -H2O (Elimination)

Figure 1: Reaction pathway highlighting the critical intermediate and potential polymerization side reaction.

Troubleshooting Guide (FAQs)

Q1: I am using Friedel-Crafts acylation (Nitrobenzene + Maleic Anhydride) but getting no product. Why?

Diagnosis: Electronic Deactivation. The nitro group (


) is a strong deactivator. It reduces the electron density of the benzene ring so significantly that the Friedel-Crafts acylation (an electrophilic aromatic substitution) cannot proceed, even with excess Lewis acid (

). Solution: Switch to the Aldol Condensation route using 4-nitroacetophenone and glyoxylic acid. This is the only viable route for this specific isomer [1, 2].
Q2: I am using the Aldol route, but my yield is stuck below 30%. How do I improve conversion?

Diagnosis: Incomplete Dehydration or Polymerization. Glyoxylic acid is prone to self-polymerization if the reaction temperature ramps too slowly or if water is not removed efficiently. Additionally, the electron-deficient nature of 4-nitroacetophenone makes the enol formation (the nucleophile) the rate-limiting step. Corrective Actions:

  • Catalyst Switch: If using Acetic Acid/HCl, switch to Acetic Anhydride (

    
    )  with a base catalyst (Triethylamine). The 
    
    
    
    acts as both solvent and dehydrating agent, driving the equilibrium toward the product [1].
  • Temperature: Ensure the internal temperature reaches 130–135°C . Lower temperatures favor the aldol adduct (alcohol) rather than the dehydrated alkene.

  • Reagent Quality: Use Glyoxylic Acid Monohydrate rather than the 50% aqueous solution. Excess water hydrolyzes the anhydride and slows the reaction.

Q3: The product is a dark tarry solid. How do I purify it?

Diagnosis: Degradation and Polymerization. Dark tars indicate polymerization of glyoxylic acid or decomposition of the product under prolonged heating. Purification Protocol:

  • Solvent Wash: The tar is often soluble in cold water or ether, while the product is less soluble.

  • Recrystallization: Recrystallize from Benzene or Toluene . Result 1.10 indicates that for electron-deficient analogs (like trifluoromethyl), benzene recrystallization yields pure crystals (mp 149-151°C for the

    
     analog) [1].
    
  • pH Control: Dissolve the crude solid in aqueous

    
     (forming the soluble carboxylate salt), filter off insoluble tars, and then re-precipitate with conc. HCl.
    

Optimized Experimental Protocol

Objective: Synthesis of this compound via Modified Perkin/Aldol Condensation. Based on protocols for electron-deficient acetophenones [1].

Reagents:

  • 4-Nitroacetophenone: 16.5 g (100 mmol)

  • Glyoxylic Acid Monohydrate: 10.1 g (110 mmol)

  • Acetic Anhydride: 20 mL

  • Triethylamine (

    
    ): 2–3 mL (Catalytic)
    

Step-by-Step Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-nitroacetophenone, glyoxylic acid monohydrate, and acetic anhydride to the flask.

  • Catalysis: Add 1 drop of Triethylamine to initiate the reaction.

  • Heating (Critical): Heat the mixture in an oil bath set to 135°C (internal temp).

    • Note: The mixture will liquefy. Once at temperature, add the remaining Triethylamine (approx 2 mL) cautiously.

  • Reaction: Maintain 135°C for 20–30 minutes .

    • Warning: Do not reflux for hours. Prolonged heating leads to decarboxylation and tar formation.

  • Workup:

    • Cool the mixture to approx 60°C.

    • Evaporate the acetic anhydride/acetic acid under reduced pressure (Rotavap).

    • Hydrolysis: Add 50 mL of water to the residue and heat to boiling to hydrolyze any mixed anhydrides.

  • Isolation:

    • Cool to 0–5°C on an ice bath. The product should precipitate as a yellow solid.

    • Filter the solid and wash with cold water.[1]

  • Purification: Recrystallize from Benzene or Toluene.

Optimization Data & Parameters

The following table summarizes the impact of reaction parameters on yield for electron-deficient aroylacrylic acids.

ParameterStandard Condition (AcCOOH/HCl)Optimized Condition (Ac2O/Et3N)Impact on Yield
Solvent Glacial Acetic AcidAcetic AnhydrideHigh: Anhydride drives dehydration, preventing equilibrium reversal.
Temperature 100°C (Reflux)135°CMedium: Higher temp overcomes the high activation energy of the deactivated ring.
Time 2–4 Hours20–30 MinutesCritical: Short time prevents polymerization of glyoxylic acid.
Yield (Est.) 20–35%50–65% Significant improvement due to reduced side reactions.

Mechanistic Insight (Visual)

The following diagram illustrates the critical "fork in the road" where the reaction succeeds or fails based on water management.

Mechanism cluster_pathways Dehydration Pathways Start Enol of 4-Nitroacetophenone Aldol Aldol Intermediate (Alcohol) Start->Aldol + Glyox Glyox Glyoxylic Acid PathA Path A (Desired): Acetic Anhydride removes H2O Aldol->PathA Fast Elimination PathB Path B (Failure): Water accumulates Aldol->PathB Reversible Retro-Aldol Product Crystalline Product PathA->Product Tar Tarry Polymer PathB->Tar

Figure 2: Mechanistic divergence showing why water removal (via Acetic Anhydride) is critical for yield.

References

  • PrepChem. "Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid." PrepChem.com. Accessed February 18, 2026. [Link]

  • Organic Syntheses. "β-Benzoylacrylic Acid." Org.[2] Synth. 1940, 20, 16. [Link]

  • Google Patents.

Sources

Technical Support Center: Purification of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to empower you to tackle purification challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound and offers structured solutions.

Issue 1: The compound "oils out" during recrystallization instead of forming crystals.

Root Cause Analysis: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystal lattice. The high concentration of impurities can also disrupt crystal formation.

Step-by-Step Solution:

  • Increase Solvent Volume: Your primary action should be to add more hot solvent to the solution. This will decrease the saturation level, which can often encourage proper crystal formation upon cooling.[1]

  • Re-evaluate Your Solvent System: If adding more solvent doesn't resolve the issue, the chosen solvent may be too good at dissolving the compound. Consider a solvent pair. Start by dissolving the compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (one in which the compound is less soluble but is miscible with the first solvent) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow it to cool slowly.[2][3][4]

  • Gradual Cooling is Key: Rapid cooling can shock the system, leading to the formation of an oil. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[2][4]

  • Induce Crystallization: If crystals are reluctant to form even after slow cooling, try scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate nucleation. Alternatively, adding a "seed crystal" from a previous successful crystallization can provide a template for crystal growth.[1]

Issue 2: The purified compound is still colored (e.g., yellow or brownish) after recrystallization.

Root Cause Analysis: The color is likely due to the presence of highly conjugated, colored impurities. These impurities may have similar solubility profiles to your target compound, making them difficult to remove by simple recrystallization. The nitro group on the aromatic ring can also contribute to color.

Step-by-Step Solution:

  • Use Decolorizing Carbon: Activated charcoal is effective at adsorbing large, flat, colored molecules.[3]

    • After dissolving your crude product in the hot recrystallization solvent, add a small amount (typically 1-2% of the solute's weight) of decolorizing carbon to the hot solution.

    • Swirl the mixture for a few minutes to allow for adsorption of the colored impurities.

    • Perform a hot gravity filtration to remove the carbon particles.[2] Be sure to use a pre-heated funnel to prevent premature crystallization in the funnel stem.

  • Column Chromatography: If decolorizing carbon is ineffective, column chromatography is a more powerful technique for separating compounds with different polarities.[5][6] This will be discussed in more detail in the FAQ section.

Issue 3: Low recovery of the compound after purification.

Root Cause Analysis: Low recovery can stem from several factors: using too much solvent during recrystallization, premature crystallization during filtration, or incomplete precipitation from the mother liquor.

Step-by-Step Solution:

  • Minimize Solvent Usage: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] An overly dilute solution will result in a significant portion of your compound remaining in the mother liquor upon cooling.

  • Prevent Premature Crystallization: When performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.[7]

  • Maximize Crystal Formation: After allowing the solution to cool to room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the crystals from the solution.[1]

  • Wash Crystals with Cold Solvent: When washing the collected crystals after vacuum filtration, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] For a polar, acidic compound like this compound, good starting points for solvent screening would be:

  • Ethanol/Water Mixture: The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to decrease its solubility upon cooling.[8]

  • Ethyl Acetate/Hexane Mixture: Ethyl acetate is a moderately polar solvent that should dissolve the compound when heated. Hexane can then be used as the anti-solvent.

  • Acetic Acid/Water Mixture: Acetic acid can be a good solvent for carboxylic acids.

A systematic approach to solvent selection is recommended. Test small amounts of the crude product in various solvents to determine the best fit.

Q2: When should I choose column chromatography over recrystallization?

Column chromatography is generally preferred in the following scenarios:

  • Complex Mixtures: When your crude product contains multiple impurities with polarities different from your target compound.[6]

  • Similar Solubilities: If impurities have very similar solubility profiles to your product, making recrystallization ineffective.

  • Amorphous or Oily Products: If the compound consistently "oils out" and refuses to crystallize.

Q3: What is a good starting mobile phase for column chromatography of this compound?

Given the presence of a carboxylic acid and a nitro group, this compound is a polar compound. Therefore, a polar stationary phase like silica gel is appropriate.[5][6] The mobile phase (eluent) should be a mixture of a non-polar and a more polar solvent.

A good starting point would be a mixture of hexanes and ethyl acetate . You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.) to elute compounds of increasing polarity. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[9]

Q4: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for quantifying purity.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent Pair
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove the last traces of solvent.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Securely clamp a glass column in a vertical position. Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[5]

  • Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[5] Add another thin layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully add this solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[10]

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate). Collect the eluent in fractions (e.g., in test tubes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 hexanes:ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification MethodTypical Purity AchievedExpected Yield RangeKey AdvantagesKey Disadvantages
Single-Solvent Recrystallization >95%60-85%Simple, inexpensive, good for removing small amounts of impurities.May not be effective for complex mixtures; risk of low recovery.
Solvent-Pair Recrystallization >98%50-80%Effective for compounds that are too soluble in a single solvent.Solvent selection can be more complex.
Flash Column Chromatography >99%40-75%Excellent for separating complex mixtures and closely related compounds.More time-consuming, requires more solvent and materials.

Note: The values presented in this table are illustrative and can vary significantly based on the initial purity of the crude product and experimental technique.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (this compound) AssessPurity Assess Purity (TLC, Melting Point) Crude->AssessPurity Recrystallization Attempt Recrystallization AssessPurity->Recrystallization Impure PureProduct Pure Product (Verify with NMR, HPLC) AssessPurity->PureProduct Pure OilingOut Compound Oils Out? Recrystallization->OilingOut ColumnChromatography Perform Column Chromatography Recrystallization->ColumnChromatography Fails LowRecovery Low Recovery? OilingOut->LowRecovery No AddSolvent Add More Hot Solvent OilingOut->AddSolvent Yes UseSolventPair Use Solvent Pair OilingOut->UseSolventPair Yes ColoredProduct Product Still Colored? LowRecovery->ColoredProduct No CheckSolventVol Minimize Solvent Volume & Ensure Cold Crystallization LowRecovery->CheckSolventVol Yes ColoredProduct->PureProduct No ColoredProduct->ColumnChromatography Yes AddCharcoal Add Decolorizing Carbon & Hot Filter ColoredProduct->AddCharcoal Yes ColumnChromatography->PureProduct AddSolvent->Recrystallization AddSolvent->OilingOut Still Oiling Out? UseSolventPair->Recrystallization AddCharcoal->Recrystallization AddCharcoal->ColoredProduct Still Colored? CheckSolventVol->Recrystallization

Caption: Decision workflow for purifying this compound.

References

  • University of Alberta. Recrystallization - Single Solvent. [Link]

  • ResearchGate. Simple recrystallization method for obtaining pure compound (natural product)?. [Link]

  • Faculty of Pharmacy, Assiut University. Recrystallization. [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • University of York. How to run column chromatography. [Link]

  • University of Victoria. Column chromatography. [Link]

  • Magritek. Column Chromatography. [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. [Link]

  • Anagnostics. (E)-4-(2-Nitrophenyl)-4-oxobut-2-enoic acid. [Link]

  • ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]

  • Google Patents.
  • Journal of Chemical and Pharmaceutical Biological Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • Eureka. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • CBM Chemicals. (E)-4-(2-Nitrophenyl)-4-oxobut-2-enoic acid. [Link]

Sources

Technical Support Center: Stability of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid. Here, we address common challenges related to its stability in aqueous solutions, offering troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established principles of organic chemistry and analytical science to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Reactivity

This compound is a complex molecule featuring three key functional groups that dictate its reactivity and stability in aqueous environments: a nitroaromatic ring, an α,β-unsaturated ketone (enone) system, and a carboxylic acid. The conjugated system of the enone, influenced by the potent electron-withdrawing nitro group, makes the β-carbon susceptible to nucleophilic attack.[1][2] This intrinsic reactivity is the primary source of potential stability issues in aqueous media.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Problem 1: Inconsistent or decreasing compound concentration in stock solutions.

Possible Cause: Degradation of the compound in the aqueous buffer. The enone moiety is susceptible to nucleophilic addition by water (hydrolysis), especially under certain pH conditions. Additionally, nitroaromatic compounds can be sensitive to light.[3][4]

Solution Workflow:

  • pH and Buffer Selection:

    • Rationale: The rate of hydrolysis of enones can be pH-dependent. At neutral to slightly acidic pH, the rate of water addition to the double bond may be slower.

    • Recommendation: Prepare stock solutions in a buffer at a pH between 6.0 and 7.0. A phosphate or citrate buffer is a suitable choice.[5] Avoid highly basic or acidic conditions.

  • Solvent Choice for Stock Concentration:

    • Rationale: For long-term storage, minimizing contact with water is advisable. A non-aqueous, inert solvent is preferable.

    • Recommendation: Prepare a high-concentration primary stock solution in an organic solvent like DMSO or ethanol, in which the compound is readily soluble.[6] Store this stock at -20°C or -80°C. Prepare fresh aqueous working solutions daily by diluting the primary stock. It is not recommended to store aqueous solutions for more than one day.[6]

  • Light Protection:

    • Rationale: Nitroaromatic compounds are known to undergo photodegradation upon exposure to UV or even ambient light.[3][7]

    • Recommendation: Store all solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to light during experimental procedures.

  • Temperature Control:

    • Rationale: Chemical degradation reactions, including hydrolysis, are generally accelerated at higher temperatures.

    • Recommendation: Store aqueous solutions on ice or at 4°C during use and for short-term storage (up to 24 hours). For long-term storage, use a concentrated stock in an appropriate organic solvent at -20°C or below.

Problem 2: Appearance of unexpected peaks in HPLC analysis over time.

Possible Cause: Formation of degradation products. The primary degradation pathway is likely the hydration of the α,β-unsaturated system.

Troubleshooting Protocol:

  • Characterize Degradants:

    • Rationale: Identifying the degradation products can confirm the degradation pathway and help in optimizing conditions to prevent it.

    • Methodology: Employ HPLC-MS to analyze aged aqueous solutions. Look for masses corresponding to the addition of a water molecule (M+18) to the parent compound.

  • Optimize HPLC Method for Separation:

    • Rationale: A well-resolved chromatogram is essential to accurately quantify the parent compound and its degradants.

    • Recommended HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of methanol or acetonitrile with a buffered aqueous phase (e.g., 0.01 M citrate buffer, pH 6.2).[5]

      • Detection: UV-Vis detection at a wavelength where both the parent and potential degradants have significant absorbance (e.g., around 270-290 nm).[5][6]

Visualizing the Workflow:

G cluster_0 Proposed Aqueous Degradation Parent This compound Transition Transition State (Nucleophilic Attack by H2O) Parent->Transition + H2O (pH dependent) Product 4-hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acid (Hydration Product) Transition->Product Proton Transfer

Caption: Proposed hydration of the enone system.

Q2: How does pH affect the stability of this compound?

A2: The stability is expected to be significantly influenced by pH.

  • Acidic conditions: Can catalyze the hydration of the double bond.

  • Neutral conditions (pH 6-7.5): The compound is likely to be most stable in this range.

  • Basic conditions (pH > 8): Can also catalyze the hydration and may lead to other side reactions. The carboxylic acid will be deprotonated, which might influence the electronic properties of the molecule.

Q3: Are there any concerns about photodegradation?

A3: Yes. Nitroaromatic compounds are well-documented to be susceptible to photodegradation, especially under UV irradiation. [3][4][7]This process can lead to the formation of various photoproducts. Therefore, it is crucial to protect solutions from light to ensure experimental reproducibility.

Q4: What is the best way to prepare and store aqueous solutions of this compound?

A4: To ensure maximum stability, follow this protocol:

Step-by-Step Protocol for Solution Preparation and Storage:

  • Prepare Primary Stock: Dissolve the solid compound in 100% DMSO to a high concentration (e.g., 10-50 mM).

  • Aliquot and Store: Aliquot the primary stock into small, single-use volumes in amber microcentrifuge tubes or vials.

  • Long-Term Storage: Store these aliquots at -20°C or -80°C.

  • Prepare Working Solutions: On the day of the experiment, thaw a single aliquot of the primary stock. Dilute it to the final desired concentration in your pre-chilled aqueous buffer of choice (ideally pH 6.0-7.0).

  • Use and Discard: Use the freshly prepared aqueous solution promptly. It is not recommended to store aqueous solutions for more than a day, even at 4°C. [6]Discard any unused portion of the aqueous solution.

Q5: How can I perform a simple stability study?

A5: You can assess the stability in your specific buffer system using the following experimental design:

Experimental Protocol for a Stability Study:

  • Preparation: Prepare a fresh aqueous solution of your compound at a known concentration.

  • Incubation: Aliquot the solution into several amber vials. Incubate these vials under different conditions you wish to test (e.g., 4°C, room temperature, 37°C). Include a control sample stored at -80°C (as a solid or DMSO stock) to represent t=0.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition.

  • Analysis: Immediately analyze the samples by a validated reverse-phase HPLC method.

  • Quantification: Quantify the peak area of the parent compound at each time point and normalize it to the t=0 sample.

  • Data Presentation: Plot the percentage of the remaining parent compound versus time for each condition.

Data Summary Table for a Hypothetical Stability Study:

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0100100100
299.598.095.2
499.196.190.5
898.292.381.9
2495.078.560.1

This is example data and should be determined experimentally.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Kunst, A., & von Sonntag, C. (2005). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 39(18), 7136-7142. [Link]

  • Liyanage, J. A., & Karunaratne, V. (2015). Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. RSC Advances, 5(67), 54321-54341. [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(10), 844-849. [Link]

  • Patai, S. (Ed.). (1989). The Chemistry of Enones. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis. [Link]

  • University of Calgary. (n.d.). α,β-Unsaturated Carbonyl Compounds. [Link]

  • University of Liverpool. (n.d.). α,β-Unsaturated Carbonyl Compounds. [Link]

  • Somogyi, A., et al. (2006). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia, 64(5-6), 279-285. [Link]

Sources

Technical Support Center: Friedel-Crafts Acylation of Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Subject: Troubleshooting & Optimization for Deactivated Aromatics

Executive Summary: The "Deactivated Ring" Paradox

The Core Problem: You are likely here because your reaction yield is near zero. The fundamental issue is a mismatch between substrate reactivity and catalyst capability. The nitro group (


) is a powerful electron-withdrawing group (EWG) that deactivates the benzene ring (

vs. benzene).

The Hard Truth: Standard Friedel-Crafts acylation (using


) does not proceed  on unsubstituted nitrobenzene. The ring is too electron-deficient to attack the acylium ion.[1]

The Solution Space: Success depends on three variables:

  • Counter-Balancing: Does the ring contain an Electron Donating Group (EDG) (e.g.,

    
    ) to offset the nitro group?
    
  • Topology: Is this an intramolecular cyclization (ring closing)? These are entropically favored and often succeed where intermolecular reactions fail.

  • Catalyst Class: Are you using standard Lewis Acids (

    
    ) or Superacids (
    
    
    
    , Eaton’s Reagent)?
Feasibility Assessment (Go/No-Go)

Before troubleshooting conditions, verify your chemistry is theoretically possible using this decision matrix.

FeasibilityMatrix Start START: Analyze Substrate CheckType Reaction Type? Start->CheckType Inter Intermolecular (Two separate molecules) CheckType->Inter Intra Intramolecular (Ring Closing) CheckType->Intra CheckEDG Are there EDGs present? (-OH, -OMe, -NHR) Inter->CheckEDG SuperAcid Proceed: Use Eaton's Reagent or Polyphosphoric Acid (PPA) Intra->SuperAcid High Success Rate Stop STOP: Reaction Impossible under standard conditions. Strategy: Acylate first, then Nitrates. CheckEDG->Stop No (Pure Nitrobenzene) Standard Proceed: Standard AlCl3 may work (Requires Heat) CheckEDG->Standard Yes (e.g., Nitroanisole)

Figure 1: Decision matrix to determine if your specific nitrophenyl substrate can undergo acylation.

Troubleshooting Guides (Q&A Format)
Category A: Reaction Stagnation (No Conversion)

Q1: I am using 1.1 equivalents of


 with a nitrophenyl substrate, but the reaction is dead. TLC shows only starting material. Why? 

A: You are likely suffering from Product Inhibition and Substrate Sequestration .

  • The Mechanism: Unlike alkylation, acylation is not catalytic. The product (a ketone) acts as a Lewis base, forming a stable 1:1 complex with

    
    .
    
  • The Nitro Factor: The nitro group itself has lone pairs on oxygen that can weakly coordinate with

    
    , further depleting the active catalyst.[2]
    
  • The Fix:

    • Increase Stoichiometry: You generally need 2.5 to 3.0 equivalents of

      
      .
      
      • 1.0 eq to complex the acyl chloride.

      • 1.0 eq to complex the product ketone.

      • 0.5–1.0 eq to compensate for nitro-group coordination and moisture.

    • Temperature: Nitro-deactivated rings require higher activation energy. If running at

      
       or RT, increase to reflux (DCM or DCE)  or switch to a higher boiling solvent like Chlorobenzene  or Nitrobenzene  (using nitrobenzene as a solvent is common because it won't self-acylate).
      

Q2: I cannot use


 due to solubility issues. What are my alternatives for cyclizing a nitrophenyl propionic acid? 

A: For intramolecular acylation (cyclization) of deactivated rings,


 is often inferior.
  • Recommendation: Switch to Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid).
    
  • Why? It acts as both solvent and superacid catalyst. It is less viscous than Polyphosphoric Acid (PPA) and operates at lower temperatures, reducing charring.

  • Protocol: Dissolve substrate in Eaton’s reagent (1 g substrate / 5-10 mL reagent). Stir at

    
    . Quench over ice.
    
Category B: Impurity Profile & Workup

Q3: The reaction turned into a black tar/emulsion during workup. How do I recover my product?

A: Aluminum emulsions are notorious. The "tar" is often polymerized material or aluminum hydroxides trapping your organic phase.

  • The Cause: Quenching

    
     with water generates 
    
    
    
    , a gelatinous precipitate.
  • The Fix (Rochelle's Salt Method):

    • Quench the reaction slowly into ice-cold dilute HCl (1M) . The acid keeps aluminum in solution as

      
      .
      
    • If an emulsion persists, add Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution. The tartrate chelates aluminum, breaking the emulsion.

    • Filter the biphasic mixture through a Celite pad if solids remain.

Q4: I see multiple spots on TLC. Is it polyacylation?

A: Polyacylation is rare in Friedel-Crafts acylation (unlike alkylation) because the product ketone is more deactivated than the starting material.

  • Likely Culprits:

    • Fries Rearrangement: If your substrate is a phenolic ester (e.g., nitrophenyl acetate),

      
       will cause rearrangement to the ketone.
      
    • Acylium Decomposition: At high temperatures, some acyl chlorides decompose/polymerize.

    • Ortho/Para Mixtures: If you have an activating group (like -OMe), you may be forming both isomers. The nitro group directs meta, while the -OMe directs ortho/para. The -OMe effect usually dominates.

Advanced Protocol: Intramolecular Cyclization with Eaton's Reagent

Best for: Synthesis of Indanones/Tetralones with nitro substituents.

ParameterSpecificationNotes
Reagent Eaton's Reagent (

in

)
Commercial or prepared in-house.
Stoichiometry Solvent quantity (approx. 5-10 mL per gram)Acts as solvent and catalyst.
Temperature

Monitor by TLC. Do not exceed

to avoid charring.
Time 1 - 4 HoursFaster than PPA (which often takes overnight).
Quench Ice WaterExothermic. Add reaction mixture to ice, not vice versa.

Step-by-Step:

  • Setup: Flame-dry a round bottom flask. Add magnetic stir bar.

  • Addition: Add the nitrophenyl carboxylic acid substrate.

  • Reagent: Add Eaton's reagent to cover the solid.

  • Reaction: Heat to

    
     under 
    
    
    
    atmosphere. The mixture typically turns dark orange/red (formation of acylium ions).
  • Monitoring: Check TLC every 30 mins. (Note: Dip TLC plate in water first to wash off acid, then develop in organic solvent).

  • Workup: Pour reaction mixture slowly onto crushed ice (

    
     volume). Stir until ice melts. The product usually precipitates as a solid. Filter and wash with water.
    
Mechanistic Visualization: The Catalyst Trap

This diagram illustrates why standard catalytic amounts fail and why the reaction stops if stoichiometry is insufficient.

MechanismTrap cluster_warning CRITICAL FAILURE POINT AcylCl Acyl Chloride (RCOCl) Acylium Acylium Ion (R-C+=O) AcylCl->Acylium + AlCl3 (Eq 1) AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (High Energy) Acylium->Sigma + Substrate Substrate Nitrophenyl Substrate Substrate->Sigma Product Product Ketone (Ar-COR) Sigma->Product - H+ Complex Dead Complex (Product-AlCl3) Product->Complex + AlCl3 (Eq 2) IRREVERSIBLE BINDING

Figure 2: The "Catalyst Sink." The product ketone binds AlCl3 more strongly than the reagent, requiring >1 stoichiometric equivalent of catalyst to drive the reaction to completion.[3]

References
  • BenchChem. (2025).[4] Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene. Retrieved from

  • Master Organic Chemistry. (2018). The Friedel-Crafts Acylation Reaction. Retrieved from

  • Chemistry Steps. (2025). Friedel-Crafts Acylation: Mechanism and Limitations. Retrieved from

  • Eaton, P. E., et al. (1973).[5] Phosphorus pentoxide-methanesulfonic acid.[5] Convenient alternative to polyphosphoric acid.[5] J. Org. Chem. 38, 4071.[5] (Referenced via )[6]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings. Retrieved from

Sources

Technical Support Center: Purification of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(4-nitrophenyl)-4-oxobut-2-enoic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to effectively remove unreacted maleic anhydride from your target compound, ensuring high purity for downstream applications.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: How can I confirm that my crude product is contaminated with unreacted maleic anhydride?

A1: Spectroscopic analysis is the most definitive way to identify contamination. You should look for characteristic signals of both your product and the maleic anhydride/maleic acid impurities.

  • FTIR Spectroscopy: Maleic anhydride exhibits two strong, characteristic carbonyl (C=O) stretching bands for the anhydride functional group in the region of 1770-1820 cm⁻¹.[1][2] Its hydrolysis product, maleic acid, will show a carboxylic acid carbonyl peak around 1700 cm⁻¹.[2] Your purified product should be free of the 1770-1820 cm⁻¹ anhydride peaks.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the two equivalent protons on the double bond of maleic anhydride typically show a sharp singlet at approximately 7.0 ppm.[1] The corresponding protons for maleic acid appear at a different chemical shift, often around 6.3 ppm.[1] Compare these to the spectrum of your purified this compound to confirm their absence.

Compound Analytical Technique Key Signal / Peak (Approximate) Reference
Maleic AnhydrideFTIR1770-1820 cm⁻¹ (Anhydride C=O)[1][2]
Maleic Anhydride¹H NMR~7.0 ppm (singlet, olefinic H)[1]
Maleic AcidFTIR~1700 cm⁻¹ (Carboxylic Acid C=O)[2]
Maleic Acid¹H NMR~6.3 ppm (singlet, olefinic H)[1]

Q2: What is the most direct and efficient method to remove maleic anhydride?

A2: The most effective method is an aqueous wash (trituration) . This exploits a fundamental chemical difference between your target compound and the impurity.

The Scientific Rationale: Maleic anhydride reacts rapidly with water in a process called hydrolysis to form maleic acid.[3][4] This reaction is very fast, with a half-life of about 22 seconds at 25°C.[5] The resulting maleic acid is highly soluble in water.[6] In contrast, your target product, this compound, is a larger organic molecule with significantly lower solubility in cold water. By stirring the crude product in cold water, you selectively convert the maleic anhydride impurity into a water-soluble form that can be washed away, while your desired product remains a solid.

Q3: I performed an aqueous wash, but my final yield seems very low. What could have gone wrong?

A3: Low yield after an aqueous wash is typically due to one of two factors:

  • Using Warm or Hot Water: The solubility of most organic compounds, including your target molecule, increases with temperature. Using warm water will dissolve some of your product along with the maleic acid impurity, which is then lost during filtration. Solution: Always use cold (ideally 0-5 °C) deionized water for the wash.

  • Using an Excessive Volume of Water: While your product's solubility in cold water is low, it is not zero. Using a very large volume of water can still lead to significant product loss. Solution: Use a minimal amount of cold water sufficient to create a mobile slurry. A good starting point is 5-10 mL of cold water per gram of crude material.

Q4: After an aqueous wash, my analytical data still shows a small amount of impurity. What is the next purification step?

A4: If minor impurities persist, recrystallization is the ideal next step to achieve high purity.[7] Recrystallization refines the product by leveraging subtle differences in solubility between the product and any remaining impurities in a given solvent system.

The Scientific Rationale: The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but the impurities are less soluble.[8] Upon slow cooling, the solubility of your target compound decreases, causing it to form a pure crystalline lattice. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor") and are removed during filtration.

Q5: How do I choose the right solvent for recrystallizing this compound?

A5: The ideal solvent is one where your product is very soluble at high temperatures but poorly soluble at low temperatures.[7] For a compound like yours, a two-solvent system is often effective.[9]

  • Good "Solvent #1" (dissolves the compound when hot): Ethanol, acetone, or ethyl acetate are excellent starting points.[10]

  • Good "Solvent #2" (an "anti-solvent" that induces crystallization): Water or a non-polar solvent like heptane or hexane are common choices.[8][10]

A recommended system to try is Ethanol/Water . Dissolve the crude product in a minimal amount of hot ethanol, and then add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of ethanol to redissolve the precipitate, then allow the solution to cool slowly.

Detailed Experimental Protocols

Protocol 1: Aqueous Wash for Bulk Removal of Maleic Anhydride

This protocol is the first and most critical step for purifying the crude product.

  • Preparation: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Prepare a separate beaker of deionized water and cool it in an ice bath to 0-5 °C.

  • Trituration: Add a small volume of the cold deionized water to the crude solid (approx. 5-10 mL per gram of material) to form a stirrable slurry.

  • Hydrolysis & Dissolution: Stir the slurry vigorously for 30-45 minutes while keeping the flask in the ice bath. This ensures complete hydrolysis of the maleic anhydride and dissolution of the resulting maleic acid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake on the filter with two small portions of fresh, ice-cold deionized water to remove any residual maleic acid.

  • Drying: Dry the purified solid under vacuum. It is advisable to dry at a moderate temperature (e.g., 40-50 °C) to remove residual water without causing product decomposition.

Protocol 2: Recrystallization for High Purity (Ethanol/Water System)

Use this protocol on the material obtained after the aqueous wash if further purification is needed.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the minimum volume of ethanol required to dissolve the solid completely at a gentle boil.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Saturation: While the ethanol solution is still hot, add deionized water dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot ethanol to the mixture to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly under vacuum.

Process Visualization

The following diagrams illustrate the chemical transformation and the overall purification workflow.

cluster_0 Chemical Transformation in Aqueous Wash MA Maleic Anhydride (Solid, Water-Insoluble) H2O + H₂O MA->H2O Acid Maleic Acid (Water-Soluble) H2O->Acid Hydrolysis

Caption: Hydrolysis of maleic anhydride during the aqueous wash.

Start Crude Product (Target + Maleic Anhydride) Step1 Protocol 1: Aqueous Wash (0-5 °C) Start->Step1 Filter1 Vacuum Filtration Step1->Filter1 Waste1 Filtrate: Water + Soluble Maleic Acid Filter1->Waste1 CheckPurity Analyze Purity (FTIR, NMR) Filter1->CheckPurity  Collect Solid Step2 Protocol 2: Recrystallization (e.g., EtOH/H₂O) CheckPurity->Step2 Impurity Remains End Pure Crystalline Product CheckPurity->End Purity OK Filter2 Vacuum Filtration Step2->Filter2 Waste2 Mother Liquor: Solvent + Residual Impurities Filter2->Waste2 Filter2->End  Collect Crystals

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Identity of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid: An FTIR-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific inquiry. In this guide, we delve into the vibrational spectroscopy of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid, a molecule of interest due to its potential applications in medicinal chemistry and organic synthesis. Our focus will be on Fourier Transform Infrared (FTIR) spectroscopy, a powerful and accessible technique for elucidating molecular structure. This guide will not only present the characteristic FTIR peaks of the target molecule but will also provide a comparative analysis with alternative characterization techniques, offering a comprehensive understanding of its spectroscopic signature.

The Molecular Blueprint: Understanding the Vibrational Modes

This compound is a multifaceted molecule possessing several key functional groups that contribute to its unique infrared spectrum. These include a carboxylic acid, an α,β-unsaturated ketone (a chalcone-like core), a para-substituted aromatic ring, and a nitro group. Each of these moieties exhibits characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies, providing a molecular "fingerprint."

The interpretation of the FTIR spectrum of this compound relies on understanding the expected absorption regions for each functional group and how their electronic and steric interplay within the molecule can lead to shifts in these frequencies.

Deciphering the Spectrum: Characteristic FTIR Peaks

The following table summarizes the expected characteristic FTIR absorption peaks for this compound. This data is synthesized from established literature values for similar functional groups and related compounds.[1][2][3][4][5][6][7][8][9]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
~3300-2500O-H stretchCarboxylic Acid (H-bonded dimer)Strong, very broad
~3100-3000C-H stretchAromatic & VinylicMedium to weak, sharp
~1710-1690C=O stretchCarboxylic Acid (dimer)Strong, sharp
~1685-1660C=O stretchα,β-Unsaturated KetoneStrong, sharp
~1640-1620C=C stretchAlkeneMedium to weak
~1600, ~1475C=C stretchAromatic RingMedium, sharp
~1530-1500N-O asymmetric stretchNitro GroupStrong
~1350-1330N-O symmetric stretchNitro GroupStrong
~1440-1395O-H bendCarboxylic AcidMedium
~1320-1210C-O stretchCarboxylic AcidStrong
~950-910O-H bend (out-of-plane)Carboxylic Acid (dimer)Broad, medium
~860-840C-H bend (out-of-plane)1,4-disubstituted AromaticStrong

Causality Behind the Peaks:

  • The Broad O-H Stretch: The carboxylic acid moiety typically exists as a hydrogen-bonded dimer in the solid state, leading to a very broad and intense O-H stretching band that can span from 3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the C-H stretching region.[1][3][4]

  • Dual Carbonyls: The presence of two carbonyl groups (carboxylic acid and ketone) will result in two distinct, strong absorption bands. The carboxylic acid C=O stretch is expected around 1710-1690 cm⁻¹ for the dimer.[3][4][10] The ketone's C=O stretch is shifted to a lower frequency (1685-1660 cm⁻¹) due to conjugation with both the aromatic ring and the carbon-carbon double bond, which delocalizes the pi-electron density and weakens the C=O bond.[5][7][11]

  • The Nitro Group's Signature: The nitro group provides two of the most characteristic and intense peaks in the spectrum: a strong asymmetric stretching vibration between 1530-1500 cm⁻¹ and a strong symmetric stretch between 1350-1330 cm⁻¹.[6][9]

  • Aromatic and Vinylic Vibrations: The aromatic ring and the C=C double bond will show characteristic stretching vibrations in the 1640-1475 cm⁻¹ region.[7][8] Additionally, the out-of-plane C-H bending of the 1,4-disubstituted (para) aromatic ring gives a strong absorption in the 860-840 cm⁻¹ range, providing valuable structural information.[6]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of this compound, the following step-by-step methodology is recommended, employing the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • With the ATR crystal clean and free of any sample, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere.

  • Sample Preparation:

    • Place a small amount (typically a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline corrected if necessary.

    • Identify and label the major absorption peaks, comparing their positions and relative intensities to the expected values.

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups and their associated characteristic vibrational modes that are identifiable in an FTIR spectrum of this compound.

G cluster_molecule This compound cluster_peaks Characteristic FTIR Peaks Molecule Molecular Structure COOH Carboxylic Acid (-COOH) OH_stretch O-H stretch (~3300-2500 cm⁻¹) COOH->OH_stretch CO_acid_stretch C=O stretch (acid) (~1710-1690 cm⁻¹) COOH->CO_acid_stretch Ketone α,β-Unsaturated Ketone (C=C-C=O) CO_ketone_stretch C=O stretch (ketone) (~1685-1660 cm⁻¹) Ketone->CO_ketone_stretch Aromatic p-Substituted Benzene Ring Aromatic_CH_bend Aromatic C-H bend (~860-840 cm⁻¹) Aromatic->Aromatic_CH_bend Nitro Nitro Group (-NO2) NO2_asym_stretch N-O asym. stretch (~1530-1500 cm⁻¹) Nitro->NO2_asym_stretch NO2_sym_stretch N-O sym. stretch (~1350-1330 cm⁻¹) Nitro->NO2_sym_stretch

Caption: Key functional groups in this compound and their corresponding characteristic FTIR absorption regions.

A Comparative Perspective: FTIR vs. Alternative Analytical Techniques

While FTIR is an invaluable tool for the initial identification and structural confirmation of this compound, a comprehensive characterization often involves complementary analytical techniques.

TechniqueInformation ProvidedAdvantages over FTIRDisadvantages/Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons, and their chemical environments.Unambiguous structure elucidation, including stereochemistry.Requires larger sample quantities, more expensive instrumentation, and deuterated solvents.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structural confirmation.High sensitivity, provides exact mass and molecular formula (with high-resolution MS).Does not provide information about functional groups or stereochemistry.
UV-Visible Spectroscopy Provides information about the electronic transitions within the molecule, particularly the conjugated π-system.Highly sensitive for quantitative analysis of conjugated systems.Provides limited structural information; spectra can be broad and non-specific.
Raman Spectroscopy Provides complementary vibrational information to FTIR. Strong signals for non-polar bonds (e.g., C=C) and symmetric vibrations.Less interference from water, can be used for aqueous samples.Fluorescence interference can be an issue; weaker signal than FTIR for many functional groups.[12]

Synergistic Application:

The most robust characterization of this compound is achieved through a multi-technique approach. For instance, while FTIR confirms the presence of the key functional groups, NMR spectroscopy would definitively establish the connectivity of the atoms and the trans or cis configuration of the double bond. Mass spectrometry would confirm the molecular weight, and UV-Vis spectroscopy would characterize the chromophore responsible for its color and electronic properties.

Conclusion

FTIR spectroscopy stands as a rapid, reliable, and highly informative technique for the initial characterization of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups—the carboxylic acid, α,β-unsaturated ketone, and nitroaromatic moieties—researchers can confidently confirm the identity and purity of their synthesized compound. While FTIR provides a foundational layer of structural information, a comprehensive analysis, particularly for novel compounds intended for drug development, necessitates the synergistic use of complementary techniques such as NMR and mass spectrometry to build a complete and unambiguous molecular portrait.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cao, Y., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25885-25892. [Link]

  • de Oliveira, A. B., et al. (2020). Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. Molecules, 25(14), 3139. [Link]

  • LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Terech, P., & Weiss, R. G. (2009). Self-Assembled Networks and Molecular Gels Derived from Long-Chain, Naturally-Occurring Fatty Acids. Chemical Reviews, 109(12), 6031-6077. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved February 15, 2026, from [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). Retrieved February 15, 2026, from [Link]

  • de Oliveira, A. B., et al. (2019). Synthesis and Raman spectra of various chalcones. Proceedings of the 1st International Electronic Conference on Crystals. [Link]

  • Mary, Y. S., et al. (2022). Structural and vibrational spectroscopic studies on chalcone derivatives. INIS-IAEA. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 15, 2026, from [Link]

  • Dinc, G., & Barlas, F. B. (2015). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 40(1), 1-12. [Link]

  • de Oliveira, A. B., et al. (2022). Structural, vibrational and electrochemical analysis and antibiotic activity study of chalcone (2E)-1-(3ʹ,-methoxy-4ʹ,-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Journal of Molecular Structure, 1262, 132986. [Link]

  • Cromwell, N. H., et al. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society, 71(10), 3337-3342. [Link]

  • Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. (2018). ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 15, 2026, from [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (referred to herein as NPOBA ) is a specialized electrophilic scaffold often employed as a Michael acceptor probe in proteomic profiling and drug discovery. Its structural duality—combining a reactive


-unsaturated ketone with a strongly electron-withdrawing nitroaryl group—creates a unique mass spectrometric signature essential for validating synthesis and metabolic tracking.

This guide provides a technical breakdown of NPOBA's fragmentation patterns, comparing its "analytical performance" (detectability and specificity) against its two most common structural analogs: the non-nitro precursor (POBA ) and the saturated impurity (NPBA ). By mastering these fragmentation rules, researchers can confidently distinguish NPOBA from metabolic byproducts and synthesis impurities.

Part 1: Technical Specifications & Experimental Setup

Before interpreting spectra, ensure your instrument parameters are tuned to preserve the labile carboxylate and nitro groups.

Compound Profile
PropertySpecification
Compound Name This compound
Formula

Exact Mass 221.0324 Da
Monoisotopic m/z (ESI-) 220.0251

Monoisotopic m/z (ESI+) 222.0397

Key Motifs Nitro (

), Enone (

), Carboxylic Acid (

)
Recommended Protocol: Electrospray Ionization (ESI)
  • Solvent System: Acetonitrile:Water (50:50) + 0.1% Formic Acid (Positive Mode) or 5mM Ammonium Acetate (Negative Mode).

  • Flow Rate: Direct infusion at 5-10

    
    L/min for standard characterization.
    
  • Capillary Voltage: 3.0 kV (Negative mode is preferred for the carboxylic acid moiety).

  • Cone Voltage: 20-30 V (Keep low to prevent in-source decarboxylation).

Expert Insight: The nitro group is prone to reduction in the source if voltages are too high. Use Negative Mode (ESI-) for the cleanest molecular ion data, as the carboxylic acid deprotonates readily, stabilizing the


 species.

Part 2: Fragmentation Atlas & Mechanism

The fragmentation of NPOBA is governed by two competing pathways: Charge-Remote Fragmentation (driven by the carboxylic acid) and Charge-Proximal Fragmentation (driven by the nitro-aromatic core).

Negative Mode Fragmentation (ESI-)

Primary Diagnostic Pathway

In negative mode, the deprotonated molecular ion (


 220) is the precursor. The most dominant pathway is the loss of 

, characteristic of

-unsaturated acids.
  • Precursor:

    
     220 
    
    
    
  • Fragment 1 (Base Peak):

    
     176 
    
    
    
    • Mechanism:[1][2] Decarboxylation. The resulting vinyl anion is stabilized by the conjugation with the carbonyl and the electron-withdrawing nitrophenyl ring.

  • Fragment 2:

    
     146 
    
    
    
    • Mechanism:[1][2] Subsequent loss of the nitro group radical (NO) or rearrangement to lose

      
       if the alkene migrates.
      
Positive Mode Fragmentation (ESI+/EI)

Structural Confirmation Pathway

Positive mode is less sensitive but provides critical structural details about the "Left-Hand Side" (Nitro-Aryl) of the molecule.

  • Precursor:

    
     222 
    
    
    
  • Fragment 1:

    
     204 
    
    
    
    • Mechanism:[1][2] Loss of water from the carboxylic acid.

  • Fragment 2 (Diagnostic):

    
     150 
    
    
    
    • Mechanism:[1][2]

      
      -cleavage at the carbonyl. This 4-nitrobenzoyl cation  is the "fingerprint" ion. If you see 
      
      
      
      105 (Benzoyl cation), you have lost the nitro group or are analyzing the wrong compound.
  • Fragment 3:

    
     120 
    
    
    
    • Mechanism:[1][2] Inductive cleavage of the carbonyl-phenyl bond.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, distinguishing between the stable ions (blue) and the transient neutral losses (red).

FragmentationPathway cluster_0 ESI Negative Mode cluster_1 ESI Positive Mode M_Neg Precursor [M-H]- m/z 220 Frag_176 Decarboxylated Ion m/z 176 [M-H-CO2]- M_Neg->Frag_176 Loss of CO2 (44 Da) Frag_146 Nitro-Loss Ion m/z 146 Frag_176->Frag_146 Loss of NO (30 Da) M_Pos Precursor [M+H]+ m/z 222 Frag_150 Nitrobenzoyl Cation m/z 150 (Diagnostic Base Peak) M_Pos->Frag_150 alpha-Cleavage Loss of C3H3O2 Frag_120 Nitrophenyl Cation m/z 120 Frag_150->Frag_120 Loss of CO (28 Da)

Caption: Comparative fragmentation pathways for NPOBA in Positive and Negative ESI modes. The m/z 150 ion is the critical identifier for the nitro-aryl moiety.

Part 4: Comparative Performance Guide

This section objectively compares NPOBA against its two primary "alternatives" (impurities/analogs) to demonstrate how MS differentiates them.

The "Alternatives"[8][9]
  • Phenyl-4-oxobut-2-enoic acid (POBA): The starting material lacking the nitro group.

  • 4-(4-Nitrophenyl)butyric acid (NPBA): The saturated impurity (reduced double bond).

Comparison Table: Diagnostic Specificity
FeatureNPOBA (Target) POBA (Non-Nitro Analog) NPBA (Saturated Analog)
Precursor (ESI-) 220 175222
Base Peak (ESI+) 150 (Nitrobenzoyl)105 (Benzoyl)150 (Nitrobenzoyl)
Neutral Loss (ESI-) 44 Da (

)
44 Da (

)
44 Da (

)
Double Bond Marker m/z 176 (Stable Vinyl Anion)m/z 131m/z 178 (Alkane Chain)
Differentiation Key m/z 150 + 176 Absence of 150 +2 Da shift on backbone
Analysis of Performance
  • Vs. POBA: NPOBA is easily distinguished by the +45 Da shift in all aryl-containing fragments (e.g., 105

    
     150) due to the nitro group. If you see m/z 105, your synthesis failed to nitrate or you used the wrong starting material.
    
  • Vs. NPBA: This is the critical separation. Both contain the nitro group (m/z 150). You must look at the Decarboxylated Fragment in negative mode.

    • NPOBA gives m/z 176 (Unsaturated).

    • NPBA gives m/z 178 (Saturated).

    • Result: The double bond reduces the mass of the backbone fragments by exactly 2 Da. High-resolution MS (HRMS) is not strictly required; a standard quadrupole can resolve this 2 Da difference.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-(4-Nitrophenyl)butyric acid (Saturated Analog). National Institute of Standards and Technology. [Link]

  • MassBank. Mass Spectrum of 4-Nitrophenol (Fragment Reference). MassBank Consortium. [Link]

  • Yin, W., et al. The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 2006. [Link]

Sources

Advanced HPLC Method Development for 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Isomer-Specific Separation Strategies

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and CMC Leads.[1][2]

Executive Summary & Molecule Profile[2]

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific enzyme inhibitors (e.g., matrix metalloproteinase inhibitors).[1] Its structure features three distinct moieties that dictate chromatographic behavior:

  • Terminal Carboxylic Acid: Imparts acidity (pKa ≈ 3.8–4.2), requiring pH control.[1][2]

  • Enone Linker: The conjugated double bond introduces E/Z (trans/cis) geometric isomerism.[1][2]

  • Nitrophenyl Group: A strong pi-electron acceptor, offering unique selectivity handles.[1][2]

The Challenge: Standard C18 methods often fail to fully resolve the E-isomer (active) from the Z-isomer (impurity) or the decarboxylated degradants due to similar hydrophobicity.[1]

This guide compares a Generic C18 Protocol against an Optimized Phenyl-Hexyl/Biphenyl Protocol , demonstrating why pi-electron stationary phases provide superior resolution for this specific class of aromatic keto-acids.[1][2]

Method Development Logic: The "Why" Behind the Choice

The Separation Mechanism

While Alkyl phases (C18) rely solely on hydrophobic subtraction, Aromatic phases (Phenyl-Hexyl, Biphenyl) utilize


-

interactions
.[1][2]
  • C18 (Hydrophobic): Interacts with the bulk lipophilicity of the molecule. Since E and Z isomers have nearly identical logP values, separation is often poor.[1][2]

  • Phenyl-Hexyl (

    
    -Selectivity):  The nitrophenyl group on the analyte acts as a 
    
    
    
    -acceptor.[1][2] The phenyl ring on the stationary phase acts as a
    
    
    -donor.[1][2] The spatial arrangement of the E vs. Z isomer alters how flat the molecule can lie against the stationary phase, resulting in drastically different retention times.
Visualizing the Decision Process

MethodDecisionTree Start Start: this compound CheckIsomer Is E/Z Isomer Separation Critical? Start->CheckIsomer Yes Yes (Purity/Potency) CheckIsomer->Yes No No (Crude Assay) CheckIsomer->No Phenyl Use Biphenyl or Phenyl-Hexyl (Pi-Pi + Steric Mechanism) Yes->Phenyl Enhanced Selectivity C18 Use C18 Column (Hydrophobic Mechanism) No->C18 Standard Screening Optimization Mobile Phase Optimization: Acidic pH (2.5 - 3.0) required to suppress COOH ionization C18->Optimization Phenyl->Optimization

Figure 1: Decision tree for selecting stationary phases based on the criticality of geometric isomer separation.

Comparative Protocols

Protocol A: The Baseline (Generic C18)

Best for: Rough purity checks, cleaning validation, or when specialized columns are unavailable.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient:

    • 0 min: 10% B[1][2]

    • 15 min: 60% B

    • 20 min: 90% B[2]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV @ 254 nm (Nitro group absorbance).[1]

  • Temperature: 30°C.

Critique: While this method retains the main peak, the E and Z isomers often co-elute as a single broad peak or a "shoulder," making accurate quantitation impossible.[1]

Protocol B: The Optimized Standard (Biphenyl/Phenyl-Hexyl)

Best for: Final product release, stability indicating methods, and isomer quantitation.[1]

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (Core-Shell 2.6 µm or 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than ACN).[1][2]
  • Gradient:

    • 0 min: 15% B[1]

    • 10 min: 55% B[2]

    • 12 min: 90% B[2]

  • Flow Rate: 0.8 mL/min (Adjust for backpressure if using <3 µm particles).[1][2][3][4][6][7]

  • Detection: UV @ 270 nm (Optimized for enone system).

  • Temperature: 25°C (Lower temperature enhances

    
    -
    
    
    
    selectivity).[1][2]

Critique: The use of Methanol and a Biphenyl phase maximizes the interaction with the nitrophenyl ring. The Z-isomer (cis) usually elutes earlier due to steric hindrance preventing effective


-stacking, resulting in baseline resolution (

).[1][2]

Performance Comparison Data

The following data simulates a typical method validation comparison for this specific intermediate.

ParameterProtocol A (C18 / ACN)Protocol B (Biphenyl / MeOH)Interpretation
Retention Time (Main Peak) 8.4 min9.2 minBiphenyl shows stronger retention for aromatic acids.[1]
Isomer Resolution (

)
0.8 (Partial Co-elution)2.4 (Baseline) Critical Advantage: Protocol B separates E/Z isomers.[1][2]
Tailing Factor (

)
1.31.05Phenyl phases often mask silanols better for acidic aromatics.[1][2]
Theoretical Plates (

)
~8,000~14,000Core-shell particles in Protocol B improve efficiency.[1][2]
Selectivity (

)
1.021.15Higher selectivity indicates a more robust method.[1][2]

Step-by-Step Experimental Workflow

To implement Protocol B (The Recommended Method), follow this self-validating workflow:

Step 1: Sample Preparation[1][8]
  • Diluent: Mix Water:Methanol (50:50). Do not use 100% organic as the free acid may precipitate or isomerize.[1][2]

  • Concentration: Prepare a stock at 0.5 mg/mL.

  • Filtration: Use a 0.2 µm PTFE filter.[1][2] (Nylon may adsorb the nitrophenyl group).[1]

Step 2: System Suitability Test (SST)

Before running samples, verify the system using a "Forced Degradation" marker or a spiked isomer mix.

  • UV/Vis degradation: Expose a small aliquot of the sample to UV light for 1 hour. This induces E to Z isomerization.[1][2]

  • Injection: Inject this stressed sample.

  • Acceptance Criteria: You must see two distinct peaks. If only one peak appears, the method is not specific.[1][2]

Step 3: Gradient Optimization Diagram

Workflow Prep 1. Sample Prep (50:50 MeOH:H2O) Screen 2. Isomer Check (UV Stress Test) Prep->Screen Generate Isomers Run 3. Run Protocol B (Biphenyl Column) Screen->Run Inject Analyze 4. Check Resolution (Rs > 2.0 required) Run->Analyze Calculate Analyze->Run Adjust Gradient if Rs < 1.5

Figure 2: Execution workflow for validating isomer specificity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on HPLC theory and selectivity).

  • Kazakevich, Y., & LoBrutto, R. (2007).[1][2] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1][2] (Detailed discussion on pKa and pH control for acidic drugs).

  • Restek Corporation. (n.d.).[1][2] Biphenyl: The Column of Choice for Isomer Separations. Retrieved from [Link] (Authoritative source on pi-pi stationary phase mechanisms).[1][2]

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link] (Regulatory standard for resolution and tailing factors).[1]

Sources

A Multi-Faceted Approach to Purity Assessment of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid, a molecule featuring a nitroaromatic ring and an α,β-unsaturated keto-acid moiety, establishing a robust and comprehensive purity profile is paramount. This guide provides an in-depth comparison of critical analytical techniques, offering a scientifically-grounded strategy for the definitive purity assessment of this and structurally related compounds. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating and authoritative approach.

The Analytical Imperative: Understanding the Molecule

This compound possesses several structural features that dictate the analytical strategy for its purity determination:

  • A Strong Chromophore: The nitrophenyl group ensures strong absorbance in the UV-Visible spectrum, making HPLC with UV detection a highly suitable technique for quantification.

  • Reactive Moieties: The α,β-unsaturated ketone is a Michael acceptor, susceptible to nucleophilic addition. This, along with the carboxylic acid and the nitro group, presents potential sites for degradation, necessitating stability-indicating methods.[1][2]

  • Protons in Diverse Environments: The molecule has distinct protons on the aromatic ring, the vinylic double bond, and the aliphatic chain, which are readily distinguishable by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Crystalline Solid Nature: As a solid, its thermal properties can be analyzed to infer purity and the presence of solvates.

A single analytical technique is insufficient to declare the purity of such a molecule authoritatively. A multi-pronged, orthogonal approach is required, where different methods provide complementary information, leading to a highly confident and comprehensive purity assignment.

Core Purity Assessment Workflow

Our recommended workflow integrates chromatographic, spectroscopic, and thermal analysis techniques to build a complete purity profile. Each step provides a unique and essential piece of the puzzle.

Caption: Comprehensive purity assessment workflow.

Comparison of Key Analytical Techniques

A thorough purity assessment relies on understanding the strengths and limitations of each analytical method. The following table compares the primary techniques recommended for this compound.

Technique Principle Information Provided Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Relative purity (area %), impurity profile, stability-indicating capability.High sensitivity and resolution for separating structurally similar impurities. Widely available.Requires a reference standard for absolute quantification. Assumes all impurities have similar UV response at the chosen wavelength for accurate area % purity.
qNMR Signal intensity is directly proportional to the number of nuclei. Purity is calculated relative to a certified internal standard.Absolute purity (mass %), structural confirmation.Primary ratio method, does not require a reference standard of the analyte. Provides structural information. Non-destructive.[3][4]Lower sensitivity than HPLC. Requires a highly pure internal standard. Potential for signal overlap.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Melting point, purity of crystalline substances (based on melting point depression).[5][6]Rapid assessment of crystalline purity. Can detect amorphous content.Only applicable to crystalline, thermally stable compounds. Less accurate for purities >99.5%.
TGA Measures the change in mass of a sample as a function of temperature.Content of volatile impurities (residual solvents, water). Thermal stability.[7]Highly accurate for quantifying volatiles.[8]Does not differentiate between different volatile components (unless coupled with MS).
LC-MS Combines the separation power of LC with the mass analysis capabilities of MS.Molecular weight of the main component and impurities, structural information from fragmentation.Powerful tool for identifying unknown impurities detected by HPLC. High specificity.Quantification can be complex and often requires specific standards. Ionization efficiency can vary significantly between compounds.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Method development and validation in accordance with ICH Q2(R1) guidelines are essential.[9][10]

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

This method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and process-related impurities.

HPLC Method Workflow HPLC-UV Method Workflow Prep Sample Preparation Accurately weigh ~10 mg of sample. Dissolve in 50:50 Acetonitrile:Water to 100 mL. Final concentration ~0.1 mg/mL. LC Liquid Chromatography System Column: C18, 4.6 x 150 mm, 3.5 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 1.0 mL/min Prep->LC Gradient Gradient Elution Time (min) %B 0 10 20 90 25 90 25.1 10 30 10 LC->Gradient Detection UV Detection Wavelength: 265 nm (based on nitroaromatic chromophore) Reference: 450 nm Gradient->Detection Analysis Data Analysis Integrate all peaks. Calculate Area % Purity. Identify impurities based on Relative Retention Time (RRT). Detection->Analysis

Caption: HPLC-UV method workflow.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare the sample solution at the same concentration.

    • Dilute both stock solutions to a working concentration of approximately 0.1 mg/mL with the 50:50 diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Column Temperature: 35 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 265 nm.

    • Gradient Program:

      • 0-20 min: 10% to 90% B

      • 20-25 min: Hold at 90% B

      • 25.1-30 min: Re-equilibrate at 10% B

  • System Suitability:

    • Before analysis, perform at least five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor should be between 0.8 and 1.8, as per harmonized pharmacopeial guidelines.[11]

  • Data Analysis:

    • Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For impurity quantification, a standard of the main peak at a lower concentration (e.g., 0.1% of the sample concentration) can be used for more accurate assessment, assuming similar response factors.

Causality Behind Choices: A C18 column is a versatile starting point for retaining the moderately polar analyte. The formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape. A gradient elution is necessary to ensure that both more polar and less polar impurities are eluted and resolved from the main peak.

Quantitative NMR (¹H-qNMR) for Absolute Purity Assessment

This protocol provides an orthogonal, primary method for purity determination.

Step-by-Step Protocol:

  • Internal Standard Selection:

    • Choose a high-purity (>99.9%), stable, non-hygroscopic internal standard with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable candidates.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-15 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube.

    • Add a sufficient volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds) to allow for full relaxation and ensure accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Calculation:

    • Process the spectrum with minimal line broadening.

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:[4]

      
      
      Where:
      
      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Causality Behind Choices: The long relaxation delay is the most critical parameter in qNMR to ensure that the magnetization of all protons has returned to equilibrium before the next pulse, making the signal intensity directly proportional to the number of nuclei.[4] DMSO-d₆ is a good solvent choice as it dissolves a wide range of organic compounds and its residual peak does not typically interfere with aromatic or vinylic protons.

Thermal Analysis (DSC and TGA)

DSC for Crystalline Purity:

  • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.

  • The purity is calculated by the instrument software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[5][12]

TGA for Volatile Content:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample from ambient temperature to a temperature above the boiling points of common solvents (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Any mass loss observed before the decomposition of the compound corresponds to the content of water and residual solvents.[2][7]

Potential Impurities and Degradation Pathways

A robust purity assessment must consider potential process-related impurities and degradation products.

  • Process-Related Impurities: The synthesis of this compound likely involves a Friedel-Crafts acylation of nitrobenzene with maleic anhydride. Potential impurities could include:

    • Unreacted starting materials (nitrobenzene, maleic acid).

    • Isomers formed during acylation (e.g., ortho- or meta-substituted products), although the para-product is strongly favored.

    • By-products from side reactions.

  • Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to identify potential degradants.[2]

    • Hydrolysis: The α,β-unsaturated system could be susceptible to hydrolysis, especially under basic conditions.

    • Photodegradation: Nitroaromatic compounds are known to be photoreactive.[9] Exposure to light could lead to rearrangements or other degradation pathways.

    • Oxidation: The double bond is a potential site for oxidative cleavage.

The developed HPLC method should be challenged with samples from these forced degradation studies to ensure it is "stability-indicating," meaning it can separate all degradation products from the parent peak.

Conclusion: An Integrated and Authoritative Standard

The purity assessment of this compound demands a rigorous, multi-technique approach. While HPLC-UV serves as the primary tool for routine purity testing and impurity profiling, its relative nature necessitates confirmation by an orthogonal, absolute method. Quantitative NMR provides this crucial, independent verification of purity on a mass basis. Furthermore, thermal analysis (DSC and TGA) offers vital information on crystalline purity and volatile content, which are not captured by chromatographic or spectroscopic techniques alone. Finally, LC-MS is indispensable for the structural elucidation of any unknown impurities detected.

By integrating these methods, researchers and drug development professionals can establish a comprehensive and self-validating purity profile, ensuring the quality, safety, and reliability of this important chemical entity. This integrated strategy, grounded in fundamental analytical principles and validated according to international guidelines, represents the gold standard for purity assessment in a regulated environment.

References

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. USP-BPEP. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Detection of Residual Solvents in a Pharmaceutical Substance by TGA-MS. Mettler Toledo. [Link]

  • Purity Determination of Pharmaceuticals by Thermal Analysis. Mettler Toledo. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Selective methylene oxidation in α,β-unsaturated carbonyl natural products. National Institutes of Health. [Link]

  • α,β-Unsaturated Carbonyl Compounds. Michigan State University. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Thermogravimetric Analysis. Improved Pharma. [Link]

  • Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

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A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Landscape: Understanding Electronic Effects

The chemical shifts observed in a ¹³C NMR spectrum are exquisitely sensitive to the electronic environment of each carbon atom. In 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid, the interplay of several functional groups dictates the spectral landscape. The α,β-unsaturated ketone system, the aromatic ring, the electron-withdrawing nitro group, and the carboxylic acid all exert distinct electronic effects that influence the resonance frequencies of the carbon nuclei.

Chalcones, which share the α,β-unsaturated ketone core, have been extensively studied, and their ¹³C NMR data provide a valuable comparative baseline.[1][2] The electron-withdrawing nature of the carbonyl group deshields the β-carbon, causing it to resonate at a lower field (higher ppm) compared to the α-carbon.[3][4] Furthermore, the substituent on the aromatic ring significantly modulates the chemical shifts of the aromatic carbons and, to a lesser extent, the carbons of the enone moiety through resonance and inductive effects.[2][5] The potent electron-withdrawing nitro group in the para position of the phenyl ring is expected to cause a significant downfield shift of the ipso-carbon (C-1') and the carbon bearing the nitro group (C-4'), while also influencing the other aromatic carbons.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

Based on the analysis of related chalcones and α,β-unsaturated systems, a predicted range for the ¹³C NMR chemical shifts of this compound in a common solvent like CDCl₃ or DMSO-d₆ is presented below. This provides a valuable reference for researchers working on the synthesis and characterization of this and similar molecules.

Carbon AtomPredicted Chemical Shift (ppm)Rationale and Comparative Insights
C=O (Ketone)188 - 195The carbonyl carbon of an α,β-unsaturated ketone typically resonates in this region.[3][6] The conjugation with the double bond and the aromatic ring slightly shields it compared to a saturated ketone.
C=O (Acid)165 - 175The carboxylic acid carbonyl is generally found at a higher field than a ketone carbonyl.[6][7]
125 - 135The α-carbon of the enone system is typically more shielded than the β-carbon. Its chemical shift can be influenced by the geometry (E/Z) of the double bond.
140 - 150The β-carbon is significantly deshielded due to conjugation with the carbonyl group.[8] The electron-withdrawing nature of the 4-nitrophenyl group may further deshield this position.
C-1' (ipso-C)140 - 145The ipso-carbon of the phenyl ring is attached to the carbonyl group and is expected to be deshielded.
C-2'/C-6'128 - 132These carbons are ortho to the carbonyl group and will be influenced by its electron-withdrawing effect.
C-3'/C-5'123 - 127These carbons are meta to the carbonyl group and ortho to the strongly electron-withdrawing nitro group, leading to a downfield shift.
C-4' (C-NO₂)148 - 155The carbon atom directly attached to the nitro group is expected to be significantly deshielded.

Note: These are predicted values and the actual experimental values may vary depending on the solvent, concentration, and temperature.

For comparison, the carbonyl carbons in simple α,β-unsaturated ketones are typically found in the 190-220 ppm range.[3] The presence of the carboxylic acid and the nitrophenyl group in the target molecule will refine these positions. The chemical shifts of the aromatic carbons can be compared with data for 4-nitrophenol or other 4-substituted nitrobenzene derivatives.[9][10]

Experimental Protocol for ¹³C NMR Acquisition and Assignment

To obtain a high-quality and unambiguous ¹³C NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be self-validating through the use of complementary NMR experiments.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the presence of a distinct residual solvent peak for referencing.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance.[11]

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at 39.52 ppm).

NMR Spectrometer Setup and Data Acquisition

The following diagram outlines the workflow for comprehensive NMR analysis.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Assignment A 1D ¹H NMR F Assign Proton Spectra A->F B 1D ¹³C NMR (Proton Decoupled) G Identify C, CH, CH₂, & CH₃ groups B->G C DEPT-135 C->G D 2D HSQC H Correlate ¹H and ¹³C (Directly Bonded) D->H E 2D HMBC I Correlate ¹H and ¹³C (Long-Range) E->I F->H F->I G->H J Final Structure Confirmation H->J I->J

Caption: Workflow for comprehensive NMR-based structural elucidation.

  • 1D ¹³C NMR:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker spectrometers).[11]

    • Spectral Width: A wide spectral width of 0-220 ppm is recommended to ensure all carbon signals are captured.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

    • Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.

    • CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • 2D Heteronuclear Single Quantum Coherence (HSQC):

    • This experiment correlates proton signals with their directly attached carbon signals, providing unambiguous assignment of protonated carbons.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC):

    • This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[12] It is particularly useful for assigning quaternary carbons and piecing together the carbon skeleton of the molecule.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if necessary) and peak picking.

  • Peak Picking and Assignment: Identify all peaks and use the data from DEPT, HSQC, and HMBC experiments to assign each peak to a specific carbon atom in the molecule.

Conclusion

While a dedicated experimental ¹³C NMR spectrum for this compound is not presently available in the public domain, a comprehensive understanding of its spectral characteristics can be achieved through comparative analysis with related compounds.[1][2][3] The provided predicted chemical shifts and the detailed experimental protocol offer a robust framework for researchers to confidently acquire and interpret the ¹³C NMR data for this molecule. The use of complementary 1D and 2D NMR techniques is paramount for an unambiguous and self-validating structural elucidation, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Ingenta Connect. (2020). Use of Replaced Chalcones to Generate a 13C Chemical Shift Stagin... Advanced Science, Engineering and Medicine, 12(4), 464-472. [Link]

  • ResearchGate. (n.d.). Investigation of substituent effects of chalcones by 13C n.m.r. spectroscopy | Request PDF. [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. [Link]

  • Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2013). Practical Metal-Free Synthesis of Chalcone Derivatives via a Tandem Cross-Dehydrogenative-Coupling/Elimination Reaction. [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

  • ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. | Download Table. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). [Link]

  • PubMed. (2004). A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • SpectraBase. (n.d.). (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]

  • MDPI. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. [Link]

  • Anagnostics. (n.d.). (E)-4-(2-Nitrophenyl)-4-oxobut-2-enoic acid. [Link]

  • SpectraBase. (n.d.). 4-Nitrophenol. [Link]

  • UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link]

  • ResearchGate. (n.d.). Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex | Request PDF. [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

Sources

Technical Guide: Elemental Analysis & Characterization of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (also known as


-(4-nitrobenzoyl)acrylic acid) is a specialized reagent often utilized in proteomics as a Michael acceptor for thiol modification or as a reversible inhibitor in enzymology. Due to the strong electron-withdrawing nature of the nitro group, this compound exhibits distinct solubility and reactivity profiles compared to its unsubstituted analog, 4-phenyl-4-oxobut-2-enoic acid.

This guide provides the theoretical elemental composition required for validation, compares its purity metrics against structural alternatives, and outlines a rigorous protocol for experimental verification.

Elemental Analysis Data: Theoretical vs. Experimental Targets

For a research-grade sample, the experimental Elemental Analysis (EA) values must align with the theoretical calculation within the standard industry tolerance of


. Significant deviations often indicate specific impurities such as residual solvents, moisture, or unreacted precursors.
Table 1: Elemental Composition Reference ( )
ElementTheoretical Mass %Acceptable Range (

)
Common Deviation Causes
Carbon (C) 54.31% 53.91% – 54.71%Low: Hydration/Solvent trap. High: Incomplete oxidation.
Hydrogen (H) 3.19% 2.79% – 3.59%High: Residual solvent (EtOAc, EtOH) or moisture.
Nitrogen (N) 6.33% 5.93% – 6.73%Low: Inorganic salt contamination.
Oxygen (O) 36.17% Not typically measured directlyCalculated by difference.

Analyst Note: The low hydrogen content (3.19%) makes this compound sensitive to moisture interference. A sample showing H > 3.6% likely contains occluded water or protic solvents.

Comparative Performance Guide: Alternatives & Analogs

When selecting a reagent for thiol-conjugation or enzyme inhibition, researchers often choose between the Nitro- variant and the Unsubstituted or Acetyl- variants. The choice depends on the required electrophilicity and solubility.

Table 2: Structural Analog Comparison
FeatureThis compound 4-Phenyl-4-oxobut-2-enoic acid 4-(4-Acetylphenyl)-4-oxobut-2-enoic acid
Electronic Effect Strong Withdrawing (

)
NeutralModerate Withdrawing (

)
Electrophilicity High (Fastest reaction with Cys)ModerateHigh
Solubility Poor in Water; Good in DMSO/DMFLow in Water; Soluble in EtOHModerate in organic solvents
Melting Point High (>140°C, predicted)96–99°C132–136°C
Synthesis Route Aldol Condensation (Acetophenone + Glyoxylate)Friedel-Crafts (Benzene + Maleic Anhydride)Friedel-Crafts (Acetanilide derived)
Why Choose the Nitro Variant?
  • Enhanced Reactivity: The

    
    -nitro group pulls electron density from the alkene system, making the 
    
    
    
    -carbon significantly more susceptible to nucleophilic attack by cysteine residues compared to the unsubstituted parent.
  • UV Detectability: The nitrochromophore provides a distinct UV absorbance signature, aiding in the tracking of labeled proteins during purification.

Experimental Protocols for Validation

A. Synthesis Context (Causality of Impurities)

Unlike the unsubstituted analog, you cannot synthesize this compound via Friedel-Crafts acylation of nitrobenzene with maleic anhydride. The nitro group deactivates the ring, preventing the reaction.

  • Correct Route: Reaction of 4-nitroacetophenone with glyoxylic acid (or ethyl glyoxylate followed by hydrolysis).

  • Implication: Impurities will not be isomers; they will be unreacted 4-nitroacetophenone or aldol condensation byproducts.

B. Sample Preparation for Elemental Analysis

To ensure data integrity (E-E-A-T), follow this drying protocol to remove solvent inclusions that skew CHN data.

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Acetic Acid (9:1). Cool slowly to 4°C.

  • Filtration: Collect crystals on a sintered glass funnel. Wash with cold Ethanol.

  • Vacuum Drying (Critical):

    • Place sample in a vacuum oven at 50°C over

      
       desiccant.
      
    • Maintain pressure

      
       for 24 hours .
      
    • Reasoning: The carboxylic acid moiety can form strong hydrogen bonds with solvents; heat + vacuum is required to break these prior to analysis.

C. Purity Validation Workflow

Elemental analysis is a bulk property check. It must be cross-referenced with HPLC to ensure the "correct" elements aren't just arranged in the wrong molecule (isomers).

ValidationWorkflow Raw Crude Synthesis Product Recryst Recrystallization (EtOH/AcOH) Raw->Recryst Purify Dry Vacuum Drying (50°C, 24h) Recryst->Dry Remove Solvent HPLC HPLC-UV (Purity >98%) Dry->HPLC Check 1 NMR 1H NMR (Structure Confirm) Dry->NMR Check 2 EA Elemental Analysis (CHN Composition) Dry->EA Check 3 Decision Release / Use HPLC->Decision NMR->Decision EA->Decision Matches Theoretical?

Figure 1: Integrated Quality Control Workflow. Elemental Analysis serves as the final gatekeeper for bulk purity after structural confirmation by NMR.

References

  • Organic Syntheses. (1943).[1] Nitration of Acetophenone to m-Nitroacetophenone (Contrast with p-nitro synthesis requirements). Coll. Vol. 2, p. 434. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid, a compound belonging to the nitrophenol class of chemicals. The procedures outlined herein are designed to mitigate risks and ensure compliance with safety regulations.

Core Principles of Disposal

The foundational principle for the disposal of this compound is that it must never be disposed of down the drain or in regular solid waste.[5][6][7] Improper disposal can lead to the contamination of water systems and pose a threat to aquatic life.[1] Furthermore, the accumulation of such chemicals in the environment can have long-term adverse effects.

Hazard Identification and Classification

Based on the data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]Ingestion, Skin Contact, Inhalation
Skin Irritation Causes skin irritation.[8]Skin Contact
Serious Eye Irritation Causes serious eye irritation.[8]Eye Contact
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (e.g., kidney, liver) through prolonged or repeated exposure.[1][2][3]Ingestion
Environmental Hazard Harmful to aquatic life.[1]Environmental Release

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to wear appropriate PPE to minimize the risk of exposure.[6][9]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of damage before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Lab Coat: A full-length laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][10]

  • Solid Waste: Collect solid this compound waste in a designated, compatible container. Do not mix with other, incompatible solid wastes.

  • Liquid Waste: If the compound is in a solution, collect it in a designated liquid waste container. Do not mix with incompatible liquid waste streams. For instance, keep acidic waste separate from basic waste.[8]

  • Contaminated Materials: Any materials contaminated with the compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous solid waste.

Step 3: Container Selection and Labeling

The choice of waste container and its proper labeling are crucial for safe storage and transport.[6]

  • Container: Use a container that is in good condition, leak-proof, and made of a material compatible with the chemical. The original product container, if empty and in good condition, can be a suitable choice.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • The concentration or percentage of the chemical in the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

Step 4: Waste Accumulation and Storage

Waste should be accumulated and stored safely within the laboratory pending collection.

  • Location: Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[5][7] Do not leave a funnel in the container opening.

  • Incompatibilities: Store the waste container away from incompatible materials. Nitrophenols can react violently with strong oxidizing agents, reducing agents, and bases.[1][2]

Step 5: Request for Disposal

Once the waste container is full (no more than 90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Containment cluster_storage Storage & Collection start Generation of This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid label_container Label Container as 'Hazardous Waste' with full chemical name solid_waste->label_container liquid_waste->label_container storage Store in Designated Satellite Accumulation Area label_container->storage collection Request Waste Pickup from EHS storage->collection end Proper Disposal collection->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • For a large spill, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1][8]

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • SDS US. (2020, July 21). Retrieved from [Link]

  • 1150114-59-2 - Safety Data Sheet. (2025, December 9). Retrieved from [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023, October 20). Fisher Scientific. Retrieved from [Link]

  • 4-Nitrophenol [CAS:100-02-7] (SB4450) - Safety data sheet. (2023, August 2). Retrieved from [Link]

  • (2Z)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid. PubChem. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Guidelines for Hazardous Waste Disposal. (n.d.). Retrieved from [Link]

Sources

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